(3S,5R)-Pitavastatin Calcium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
254452-88-5 |
|---|---|
Fórmula molecular |
C25H24CaFNO4 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m0./s1 |
Clave InChI |
AMUDYCAFPCQTAZ-RPQBTBOMSA-N |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
Sinónimos |
ent-NK-104; Pitavastatin 3S,5R-Isomer Calcium Salt |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Chiral Purity Analysis of (3S,5R)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chiral purity analysis of (3S,5R)-Pitavastatin Calcium, a potent HMG-CoA reductase inhibitor. The document details various synthetic strategies, offering a comparative analysis of their efficiency and stereoselectivity. Furthermore, it provides robust analytical methodologies for ensuring the chiral integrity of the final active pharmaceutical ingredient (API).
I. Synthesis of this compound
The synthesis of Pitavastatin (B1663618) is a multi-step process that requires precise control over stereochemistry to yield the desired (3S,5R) enantiomer. Several strategies have been developed to achieve this, primarily focusing on the stereoselective construction of the dihydroxyheptenoic acid side chain and its subsequent coupling with the quinoline (B57606) core.
Key Synthetic Strategies
The most common and efficient synthetic routes for this compound are convergent, involving the separate synthesis of the chiral side chain and the heterocyclic quinoline core, followed by a coupling reaction. Key strategies include:
-
Wittig Reaction: This classical olefination reaction is widely employed to couple a phosphonium (B103445) ylide derived from the quinoline core with a chiral aldehyde representing the side chain. While effective, this method can sometimes lead to the formation of the undesired (Z)-isomer as a significant impurity.[1]
-
Julia-Kocienski Olefination: This modified Julia olefination offers superior (E)-stereoselectivity compared to the Wittig reaction, thus minimizing the formation of the (Z)-isomer.[2][3] This method involves the reaction of a sulfone derivative of the quinoline core with a lactonized statin side-chain precursor.[2]
-
Asymmetric Aldol (B89426) Reaction: This approach focuses on the stereoselective synthesis of the chiral side chain itself. An asymmetric aldol reaction can be used to set the two stereocenters in the dihydroxyheptenoate moiety with high enantiomeric and diastereomeric excess.[4]
-
Diastereoselective Synthesis via Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition: An efficient method for constructing the 1,3-syn-diol motif of the side chain involves a bismuth-catalyzed reaction, which has been shown to proceed with excellent stereocontrol.
Synthesis Workflow Diagram
References
An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of (3S,5R)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin (B1663618), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia.[1][2] Its efficacy and safety are intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive examination of the chemical structure and stereoisomerism of the therapeutically active (3R,5S)-enantiomer of Pitavastatin Calcium. It delves into the physicochemical properties, detailed experimental protocols for synthesis and chiral separation, and the key signaling pathways modulated by this drug.
Chemical Structure and Physicochemical Properties
Pitavastatin Calcium is the calcium salt of (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. The molecule consists of a characteristic dihydroxy heptenoic acid side chain, which is crucial for its inhibitory activity on HMG-CoA reductase, attached to a quinoline (B57606) heterocyclic core.[2][3]
The chemical structure of the active (3R,5S)-Pitavastatin Calcium is presented below.
Caption: Chemical structure of (3R,5S)-Pitavastatin Calcium.
Physicochemical Properties
A summary of the key physicochemical properties of Pitavastatin Calcium is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ | [4] |
| Molecular Weight | 881.0 g/mol | [4][5] |
| Appearance | White to beige powder | [6] |
| Solubility | DMSO: ≥34.85 mg/mL, Insoluble in Ethanol and Water | [7] |
| Optical Activity | [α]/D +19 to +24°, c = 1 in acetonitrile: water (1:1) | [6] |
| Melting Point | 190-192°C |
Stereoisomerism
Pitavastatin has two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[8] Additionally, a geometric (Z)-isomer can be formed during synthesis.[3][8] The therapeutically active form is the (3R,5S)-isomer.[1] The other stereoisomers are considered impurities.
Caption: Relationship between Pitavastatin and its stereoisomers.
The (3S,5R)-isomer is an enantiomer of the active drug, while the (3R,5R) and (3S,5S) isomers are diastereomers.[][10] The (Z)-isomer is a geometric isomer that can arise from the Wittig reaction during synthesis.[3][8]
Experimental Protocols
Synthesis of (3R,5S)-Pitavastatin Calcium
A common synthetic route for Pitavastatin Calcium involves the Wittig reaction to form the characteristic heptenoic acid side chain.[11] An alternative approach utilizes Julia olefination, which has been reported to provide higher yields and purity.[11]
General Wittig Reaction Protocol (as described in literature):
-
Preparation of the Phosphonium (B103445) Salt: The quinoline core with a suitable leaving group (e.g., bromide) is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.
-
Preparation of the Aldehyde: The chiral dihydroxyheptanoate side chain precursor is oxidized to the corresponding aldehyde.
-
Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which is then reacted with the aldehyde to form the protected Pitavastatin.
-
Deprotection and Salt Formation: The protecting groups on the dihydroxy side chain are removed, and the resulting carboxylic acid is treated with a calcium salt (e.g., calcium chloride or calcium acetate) to precipitate Pitavastatin Calcium.[3]
Chiral Separation of Pitavastatin Stereoisomers
The separation and quantification of Pitavastatin stereoisomers are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are the primary analytical techniques employed.[8][12]
Example HPLC Method for Chiral Separation:
-
Column: Chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (CHIRALPAK AD).[13][14]
-
Mobile Phase: A mixture of n-hexane and a low-alcohol solution (e.g., ethanol) containing an organic acid (e.g., trifluoroacetic acid).[14] A typical mobile phase composition is n-hexane:ethanol (containing 1.0% trifluoroacetic acid) = 92:8.[14]
-
Detection: UV detection at an appropriate wavelength.
-
Column Temperature: 40°C.[13]
Example CZE Method for Chiral Separation: [12]
-
Capillary: 53 cm (45 cm effective length, 50 µm internal diameter).
-
Running Buffer: 80 mmol/L Tris-HCl, pH 3.20, containing 50 mmol/L hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mmol/L sodium dodecyl sulfate (B86663) (SDS).
-
Applied Voltage: 18 kV.
-
Column Temperature: 23°C.
-
Injection: Hydrodynamic injection for 2 seconds at a height of 17 cm.
Signaling Pathways
Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][15] This leads to a reduction in intracellular cholesterol levels and an upregulation of LDL receptors, resulting in increased clearance of LDL cholesterol from the circulation.[2]
Beyond its lipid-lowering effects, Pitavastatin exhibits pleiotropic effects through the modulation of various signaling pathways.
Caption: Key signaling pathways affected by Pitavastatin.
-
PI3K-Akt Pathway: Pitavastatin activates the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[16] This increases the production of nitric oxide (NO), a key molecule in maintaining endothelial function.[16]
-
MAPK/AP-1 Pathway: Pitavastatin has been shown to exert anti-inflammatory effects by selectively inhibiting the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[17] This, in turn, reduces the transcriptional activity of activating protein-1 (AP-1), a key regulator of pro-inflammatory cytokine production.[17]
Conclusion
The therapeutic success of Pitavastatin is a testament to the importance of stereochemistry in drug design and development. The (3R,5S)-enantiomer is the biologically active form, and its synthesis and purification require precise control to minimize the presence of other stereoisomers. Understanding the detailed chemical structure, physicochemical properties, and the intricate signaling pathways modulated by (3R,5S)-Pitavastatin Calcium is crucial for researchers and scientists in the ongoing development of novel cardiovascular therapies. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important pharmaceutical agent.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin Calcium | C50H46CaF2N2O8 | CID 5282451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S,5R)-Enantiomer of Pitavastatin Calcium | C50H46CaF2N2O8 | CID 53394921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 14. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 15. ClinPGx [clinpgx.org]
- 16. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
(3S,5R)-Pitavastatin Calcium CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3S,5R)-Pitavastatin Calcium, an enantiomer of the potent HMG-CoA reductase inhibitor, Pitavastatin (B1663618). As the stereoisomer of the active pharmaceutical ingredient, this compound is primarily of interest as a potential process-related impurity in the synthesis of Pitavastatin. This document details its chemical identity, including its CAS number and molecular weight, and discusses its expected pharmacological activity within the context of the HMG-CoA reductase pathway. Detailed experimental protocols for assessing HMG-CoA reductase inhibition and for the analytical separation of Pitavastatin isomers are provided.
Chemical and Physical Properties
This compound is the calcium salt of the (3S,5R) enantiomer of Pitavastatin. The identity and molecular weight can be represented in two common forms: the full calcium salt and the hemi-calcium salt. The CAS number 254452-88-5 is most consistently associated with the (3S,5R)-isomer calcium salt.
| Property | Data |
| Chemical Name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid calcium salt |
| Synonyms | ent-NK-104, Pitavastatin Enantiomer, Pitavastatin (3S,5R)-Isomer Calcium Salt |
| CAS Number | 254452-88-5 |
| Molecular Formula | Full Salt: C₅₀H₄₆CaF₂N₂O₈ Hemi-salt: C₂₅H₂₃FNO₄ · ½Ca |
| Molecular Weight | Full Salt: 880.98 g/mol [1] Hemi-salt: 440.49 g/mol [2] |
Pharmacological Profile and Mechanism of Action
The active form of Pitavastatin is the (3R,5S)-stereoisomer, which is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[4] As the enantiomer of the active drug, (3S,5R)-Pitavastatin is expected to have significantly lower or negligible inhibitory activity on HMG-CoA reductase. Studies on geometric isomers of statins have shown that structural changes can lead to a substantial loss of activity.
The theoretical mechanism of action, should any exist, would follow the same pathway as other statins. Inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.
Quantitative Analysis
While the active (3R,5S)-Pitavastatin is a highly potent inhibitor of HMG-CoA reductase, there is a lack of publicly available data on the inhibitory activity of the (3S,5R) enantiomer. It is standard in pharmaceutical development that enantiomeric impurities have significantly reduced or no pharmacological effect.
| Compound | HMG-CoA Reductase IC₅₀ |
| (3R,5S)-Pitavastatin | 6.8 nM[5][6] |
| (3S,5R)-Pitavastatin | Not Reported |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of a test compound like this compound against HMG-CoA reductase. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[7][8][9]
Materials:
-
HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin or (3R,5S)-Pitavastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, prepare wells for the blank, negative control (no inhibitor), positive control, and various concentrations of the test compound.
-
Reaction Mixture: To each well, add the assay buffer and NADPH solution.
-
Inhibitor Addition: Add the test compound solutions to the respective wells. Add solvent to the negative control well.
-
Enzyme Addition: Add the HMG-CoA Reductase enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
Analytical Method for Isomer Separation
The quantification of (3S,5R)-Pitavastatin as an impurity in the active pharmaceutical ingredient requires a stereoselective analytical method. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard approach.
Principle: Chiral HPLC columns, such as those with an amylose-based stationary phase (e.g., Chiralpak IA or AD), are used to separate the enantiomers.[2][10] The different interactions of the stereoisomers with the chiral stationary phase result in different retention times, allowing for their separation and quantification. A typical mobile phase consists of a mixture of a non-polar solvent like n-heptane or hexane (B92381) with an alcohol like ethanol (B145695) or 1-butanol, often with small amounts of an acid (e.g., formic acid or trifluoroacetic acid) and a base (e.g., diethylamine) to improve peak shape and resolution.[2][11] Detection is typically performed using a UV detector at a wavelength around 245 nm.[11][12]
Conclusion
This compound is the enantiomeric counterpart to the active drug, (3R,5S)-Pitavastatin. While it shares the same molecular formula and connectivity, its different stereochemistry renders it pharmacologically insignificant in comparison to the active isomer. For drug development professionals, the primary importance of (3S,5R)-Pitavastatin lies in its role as a potential process-related impurity. Robust analytical methods, such as chiral HPLC, are crucial for ensuring the stereoisomeric purity of the final drug product, thereby guaranteeing its safety and efficacy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers involved in the analysis and control of Pitavastatin and its related substances.
References
- 1. DSpace [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 11. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Unveiling the Solubility Profile of (3S,5R)-Pitavastatin Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (3S,5R)-Pitavastatin Calcium in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Understanding the solubility of this potent HMG-CoA reductase inhibitor is paramount for successful drug formulation, in vitro assay development, and preclinical studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Solubility Data
This compound exhibits varying degrees of solubility across different organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~25 - 100[1][2][3] | Multiple sources report high solubility, though values vary. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[3]. |
| Dimethylformamide (DMF) | ~30[1] | High solubility, comparable to DMSO. |
| Methanol | Slightly soluble[4][5] | Qualitative data indicates limited solubility. |
| Ethanol | Very slightly soluble[4] | Qualitative data indicates poor solubility. |
| Acetonitrile (ACN) | Soluble (in mixture)[5] | Soluble in a Methanol:Acetonitrile mixture. |
| Water | Very slightly soluble / Insoluble[3][4][6] | Sparingly soluble in aqueous buffers[1]. |
Experimental Protocols for Solubility Determination
Accurate determination of drug solubility is crucial for drug development. The two most common methods employed are the traditional shake-flask method for thermodynamic solubility and high-throughput screening (HTS) methods for kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] It involves adding an excess amount of the solid compound to a solvent and allowing it to equilibrate over a set period.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL).
Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).
Kinetic Solubility: High-Throughput Screening (HTS)
Kinetic solubility assays are widely used in early drug discovery to rapidly assess the solubility of a large number of compounds.[8][9] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The DMSO stock solution is serially diluted in a multi-well plate.
-
Addition of Aqueous Buffer: A specific volume of aqueous buffer is added to each well containing the DMSO solution. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is detected. Common detection methods include:
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Caption: Workflow for Kinetic Solubility Determination (HTS Method).
Logical Relationships in Solubility Assessment
The choice between thermodynamic and kinetic solubility measurements depends on the stage of drug development. Early discovery often relies on high-throughput kinetic assays for rapid screening, while later stages require more precise thermodynamic data for formulation development.
Caption: Relationship between Solubility Assay Types in Drug Development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]
- 5. allmpus.com [allmpus.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmatutor.org [pharmatutor.org]
(3S,5R)-Pitavastatin Calcium: An In-Depth Technical Guide to In Vitro Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity and potency of (3S,5R)-Pitavastatin Calcium, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This document details its inhibitory action on its primary target, its effects in cellular models, and the experimental protocols used for these assessments.
In Vitro Potency Against HMG-CoA Reductase
Pitavastatin (B1663618) exhibits a high affinity and potent inhibitory activity against the HMG-CoA reductase enzyme, the rate-limiting step in cholesterol biosynthesis.[2][3] Its unique chemical structure, featuring a cyclopropyl (B3062369) group, contributes to its avid binding to the enzyme's catalytic pocket.[4][5] The affinity of statins for HMG-CoA reductase is reported to be at least 1000-fold higher than that of the natural substrate, HMG-CoA.[4]
Quantitative analysis demonstrates pitavastatin's strong inhibitory constants. Its reported inhibitor constant (Ki) is 1.7 nM. In assays using isolated rat liver microsomes, pitavastatin inhibited HMG-CoA reductase activity in a concentration-dependent manner with an IC50 of 6.8 nmol/L.[2][5]
Table 1: In Vitro Potency of Pitavastatin Calcium Against HMG-CoA Reductase
| Parameter | Value | Source System | Reference |
| Ki | 1.7 nM | Purified Enzyme | |
| IC50 | 6.8 nM | Isolated Rat Liver Microsomes | [2][5] |
Comparative studies highlight pitavastatin's superior potency relative to other commonly used statins in vitro.
Table 2: Comparative In Vitro Potency of Pitavastatin vs. Other Statins
| Statin | Potency Ratio vs. Pitavastatin | Source System | Reference |
| Simvastatin | Pitavastatin is 2.4x more potent | Isolated Rat Liver Microsomes | [5] |
| Pravastatin | Pitavastatin is 6.8x more potent | Isolated Rat Liver Microsomes | [5] |
| Atorvastatin | Pitavastatin is ~6x more potent (LDL-C reduction) | N/A (Potency Comparison) | [6][7] |
| Rosuvastatin | Pitavastatin is ~1.7x more potent (LDL-C reduction) | N/A (Potency Comparison) | [6][7] |
| Fluvastatin | Pitavastatin is ~77x more potent (LDL-C reduction) | N/A (Potency Comparison) | [6][7] |
Experimental Protocol: HMG-CoA Reductase Activity Assay
The in vitro potency of pitavastatin is typically determined using an HMG-CoA reductase activity assay. The most common method is a colorimetric or spectrophotometric assay that measures the decrease in absorbance resulting from the oxidation of NADPH, a cofactor in the enzymatic reaction.[8][9]
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate (B85504), a reaction that consumes NADPH.[8][10] The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.[8][9] The presence of an inhibitor like pitavastatin will slow this rate.
Generalized Protocol:
-
Reagent Preparation:
-
An assay buffer (e.g., 50 mM sodium phosphate, pH 6.8) is warmed to 37°C.[8][9]
-
Recombinant HMG-CoA Reductase enzyme is reconstituted in the assay buffer and kept on ice.[8]
-
Substrates HMG-CoA and NADPH are reconstituted in distilled water and kept on ice.[8]
-
Pitavastatin (or other test inhibitors) is dissolved in a suitable solvent like DMSO to create stock solutions.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, HMG-CoA Reductase enzyme, and the pitavastatin solution.
-
Enzyme Control Wells: Add assay buffer, HMG-CoA Reductase enzyme, and solvent (e.g., DMSO).
-
Blank/Background Control Wells: Add assay buffer and substrates, but no enzyme.
-
-
Reaction Initiation and Measurement:
-
The reaction is initiated by adding the HMG-CoA and NADPH substrate mix to all wells.
-
The plate is immediately placed in a microplate reader pre-set to 37°C.
-
The absorbance at 340 nm is measured kinetically, with readings taken every 2-3 minutes for a duration of 10-20 minutes.
-
-
Data Analysis:
-
The rate of decrease in absorbance (ΔA340/min) is calculated for each well.
-
The specific activity of the enzyme is determined using the molar extinction coefficient of NADPH.[11]
-
The percentage of inhibition by pitavastatin is calculated relative to the enzyme control.
-
IC50 values are determined by plotting percent inhibition against a range of pitavastatin concentrations.
-
In Vitro Activity in Cellular Models
The potent enzymatic inhibition by pitavastatin translates to significant activity in cellular models. In cultured human hepatoma (HepG2) cells, pitavastatin potently inhibits cholesterol synthesis from acetic acid with an IC50 value of 5.8 nM.[12] This inhibition of cholesterol synthesis leads to a compensatory upregulation of LDL receptor expression on the hepatocyte surface, a key mechanism for its LDL-cholesterol lowering effect in vivo.[5][13]
Table 3: Potency of Pitavastatin in Inhibiting Cholesterol Synthesis in HepG2 Cells
| Statin | Potency Ratio vs. Pitavastatin | Reference |
| Simvastatin | Pitavastatin is 2.9x more potent | [4] |
| Atorvastatin | Pitavastatin is 5.7x more potent | [4] |
Beyond cholesterol synthesis, pitavastatin has been shown to inhibit the proliferation of various cancer cell lines in vitro, including ovarian and liver cancer cells, an effect linked to the inhibition of the mevalonate pathway.[12][14][15]
Experimental Protocol: Cellular Cholesterol Synthesis Assay
The effect of pitavastatin on intracellular cholesterol levels is commonly assessed using a cell-based assay that detects unesterified cholesterol.
Principle: This method often uses Filipin III, a fluorescent polyene macrolide that binds specifically to unesterified cholesterol in cell membranes.[16] The binding results in a detectable fluorescent signal. A reduction in cholesterol synthesis due to pitavastatin treatment will lead to a decrease in overall fluorescence compared to control cells.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.[17]
-
The following day, cells are treated with various concentrations of pitavastatin or a vehicle control. A positive control, such as the cholesterol transport inhibitor U-18666A, may also be used.[16][17]
-
Cells are incubated for a specified period (e.g., 48-72 hours) to allow for the compound to affect cholesterol metabolism.[17]
-
-
Cell Staining:
-
The culture medium is removed, and cells are washed.
-
Cells are fixed using a fixative solution (e.g., formaldehyde-based) for approximately 10 minutes.[17]
-
After washing away the fixative, a solution containing Filipin III is added to each well.[17]
-
The plate is incubated in the dark for 30-60 minutes to allow the dye to bind to cellular cholesterol.[17]
-
-
Detection and Analysis:
-
The staining solution is removed, and the cells are washed multiple times.[17]
-
The plate is immediately analyzed using a fluorescence microscope with an appropriate UV filter set (e.g., Ex/Em = 340-380/385-470 nm).[16]
-
Fluorescence intensity is quantified, and the reduction in cholesterol in pitavastatin-treated cells is compared to controls.
-
Mechanism of Action: The Mevalonate Pathway
Pitavastatin exerts its effects by directly intervening in the mevalonate pathway, the metabolic cascade responsible for producing cholesterol and other essential non-sterol isoprenoids.[18] By inhibiting HMG-CoA reductase, pitavastatin blocks the conversion of HMG-CoA to mevalonic acid, the committed step in this pathway.[3]
This inhibition has downstream consequences beyond cholesterol reduction. The mevalonate pathway produces intermediates required for the synthesis of:
-
Ubiquinone (Coenzyme Q10): Essential for the mitochondrial electron transport chain.
-
Dolichol: Required for the synthesis of glycoproteins.
-
Isoprenoid Intermediates: Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for intracellular signaling.[19]
The disruption of these downstream products is thought to contribute to the pleiotropic (non-lipid-lowering) effects of statins observed in vitro and in vivo.[3][13] The cytotoxic effects of pitavastatin on cancer cells, for instance, are blocked by the addition of geranylgeraniol, indicating the importance of inhibiting protein prenylation for this activity.[19]
References
- 1. Pitavastatin (NK-104), a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. medscape.com [medscape.com]
- 5. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Pitavastatin for lowering lipids | Cochrane [cochrane.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase | MDPI [mdpi.com]
- 10. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 11. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. assaygenie.com [assaygenie.com]
- 17. content.abcam.com [content.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
(3S,5R)-Pitavastatin Calcium Enantiomer: A Comprehensive Technical Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The clinically used and biologically active form of pitavastatin is the (3R,5S)-enantiomer. However, during the synthesis of chiral drugs like pitavastatin, other stereoisomers, such as the (3S,5R)-enantiomer, can be formed as impurities. Understanding the biological activity of these enantiomers is crucial for drug quality control, safety assessment, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the biological activity of the (3S,5R)-Pitavastatin Calcium enantiomer, drawing upon available data for pitavastatin and the well-established stereoselectivity of HMG-CoA reductase.
Core Tenet: Stereoselectivity of HMG-CoA Reductase
The interaction between statins and HMG-CoA reductase is highly stereoselective. The dihydroxyheptenoic acid side chain of statins mimics the natural substrate, HMG-CoA. The specific spatial arrangement of the hydroxyl groups at the 3- and 5-positions is critical for effective binding to the active site of the enzyme. For pitavastatin and other statins, the (3R,5S) configuration is the active enantiomer that competitively inhibits the enzyme. Conversely, the (3S,5R)-enantiomer, with its altered spatial arrangement of the hydroxyl groups, is not expected to bind effectively to the HMG-CoA reductase active site and is therefore considered biologically inactive. This principle is supported by studies on other statins, such as fluvastatin, where the (3S,5R)-enantiomer has been shown to be inactive.
Quantitative Analysis of Biological Activity
While direct experimental data on the biological activity of the (3S,5R)-pitavastatin enantiomer is limited in publicly available literature, a comparative analysis can be inferred from the extensive data on the active (3R,5S)-pitavastatin isomer.
Table 1: HMG-CoA Reductase Inhibitory Activity
| Compound | Isomer | IC50 (nM) | Source |
| Pitavastatin | (3R,5S) | 5.8 | [1] |
| Pitavastatin | (3R,5S) | 6.8 | [2] |
| (3S,5R)-Pitavastatin | (3S,5R) | Not Reported (Presumed Inactive) | - |
Table 2: Cellular Uptake Parameters in Hepatocytes
| Compound | Isomer | Transporter(s) | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Pitavastatin | (3R,5S) | OATP1B1, OATP2 | 2.99 ± 0.79 | Not Reported | [3] |
| Pitavastatin | (3R,5S) | Not Specified | 26.0 | 3124 | [4] |
| (3S,5R)-Pitavastatin | (3S,5R) | Not Reported | Not Reported | Not Reported | - |
Signaling Pathways and Cellular Transport
The primary signaling pathway affected by the active (3R,5S)-pitavastatin is the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, it prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis. This leads to a downstream upregulation of LDL receptor expression on hepatocytes and increased clearance of LDL-cholesterol from the circulation.
The cellular uptake of the active pitavastatin isomer into hepatocytes is an active process mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1[3]. This carrier-mediated transport is essential for the drug to reach its site of action within the liver cells. Given that the (3S,5R)-enantiomer is considered biologically inactive, it is unlikely to have any significant impact on this or other signaling pathways. Its cellular transport properties have not been specifically studied, but they are presumed to be negligible in a therapeutic context.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway by Pitavastatin Enantiomers.
Caption: Cellular Uptake of Pitavastatin Enantiomers into Hepatocytes.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This protocol is designed to determine the inhibitory activity of test compounds on HMG-CoA reductase by measuring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
(3R,5S)-Pitavastatin Calcium (as a positive control)
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound or control to the wells.
-
Add a solution of HMG-CoA reductase to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of HMG-CoA and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.
-
The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of (3S,5R)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Pitavastatin Calcium is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a member of the statin class of drugs, it is utilized for the management of hypercholesterolemia. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for predicting its behavior in humans and for the design of clinical trials. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, including rats, dogs, and monkeys. The document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of pitavastatin (B1663618) exhibits species-dependent variations. Generally, it is characterized by rapid oral absorption and high bioavailability in most species, with the notable exception of monkeys.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of pitavastatin in rats, dogs, and monkeys following oral administration.
Table 1: Pharmacokinetic Parameters of Pitavastatin in Male Wistar Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 0.3 | 150 | 0.5 | 300 | >80[1] |
| 1.0 | 450 | 0.5 | 1100 | >80[1] |
| 3.0 | 1200 | 0.75 | 3500 | >80[1] |
Table 2: Pharmacokinetic Parameters of Pitavastatin in Beagle Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 0.1 | 80 | 1.5 | 400 | 88[1] |
| 0.3 | 250 | 1.5 | 1200 | 88[1] |
| 1.0 | 750 | 2.0 | 4000 | 88[1] |
Table 3: Pharmacokinetic Parameters of Pitavastatin in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 0.3 | 30 | 3.2 | 150 | 18[1] |
| 1.0 | 80 | 2.5 | 450 | 18[1] |
| 3.0 | 200 | 2.2 | 1200 | 18[1] |
Metabolism of this compound
Pitavastatin undergoes limited metabolism, a characteristic that distinguishes it from some other statins and reduces the potential for certain drug-drug interactions. The primary metabolic pathway is glucuronidation, leading to the formation of an inactive lactone metabolite.
Metabolic Pathway
The principal route of metabolism for pitavastatin is the formation of pitavastatin lactone. This process is initiated by glucuronidation of the carboxylic acid moiety, primarily mediated by UDP-glucuronosyltransferases (UGTs), followed by intramolecular cyclization to form the lactone. In humans, UGT1A3 and UGT2B7 have been identified as the key enzymes involved.[2] While minor, some oxidative metabolism via cytochrome P450 enzymes, particularly CYP2C9, has been reported, leading to hydroxylated derivatives.[3][4] However, this is not a major clearance pathway. In monkeys, the metabolic clearance of pitavastatin and its lactone is significantly greater than in humans, with more extensive oxidative metabolism observed.[2]
Metabolic Pathway of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic and metabolism studies.
In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical approach for evaluating the pharmacokinetics of this compound in male Wistar rats.
Experimental Workflow for a Rat Pharmacokinetic Study.
1. Animal Model:
-
Species: Male Wistar rats.
-
Acclimation: Animals are acclimated for at least one week prior to the study under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.
2. Drug Administration:
-
This compound is suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
The formulation is administered as a single dose via oral gavage.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Plasma samples are stored at -80°C until analysis.
-
Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours post-dose).[6][7] Samples are stored frozen at -20°C or lower.
In-Vitro Metabolism using Liver Microsomes
This protocol describes the use of liver microsomes to investigate the in-vitro metabolism of pitavastatin.
1. Materials:
-
Liver microsomes from the species of interest (e.g., rat, dog, monkey, human).
-
This compound.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
UDP-glucuronic acid (UDPGA).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (B52724) (for reaction termination).
2. Incubation Procedure:
-
A master mix is prepared containing the phosphate buffer, NADPH regenerating system, and liver microsomes.
-
The reaction is initiated by adding a solution of pitavastatin (e.g., to a final concentration of 1 µM) to the pre-warmed (37°C) master mix.
-
For glucuronidation assessment, UDPGA is included in the incubation mixture.[2]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of cold acetonitrile.
-
Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of pitavastatin and its metabolites in biological matrices.
1. Sample Preparation:
-
Plasma: Protein precipitation is a common and effective method. A volume of cold acetonitrile (often containing an internal standard) is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected.[8]
-
Urine/Feces: Samples may require homogenization and further extraction steps, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.[9]
2. Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm).[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]
3. Mass Spectrometric Conditions (Example):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[8][9]
-
Detection: Multiple Reaction Monitoring (MRM).
Conclusion
This technical guide provides a comprehensive summary of the preclinical pharmacokinetics and metabolism of this compound. The data presented in tabular format allows for easy comparison across species, highlighting the notable difference in bioavailability in monkeys compared to rats and dogs. The metabolic pathway is characterized by minimal oxidative metabolism and a primary route of glucuronidation to an inactive lactone. The detailed experimental protocols for in-vivo pharmacokinetic studies and in-vitro metabolism assays, along with the LC-MS/MS analytical method, offer a practical resource for researchers in the field of drug development. The provided visualizations of the metabolic pathway and experimental workflow serve to further clarify these complex processes. A thorough understanding of these preclinical data is fundamental for the successful clinical development and application of this compound.
References
- 1. Portico [access.portico.org]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vet.purdue.edu [vet.purdue.edu]
- 6. Validation of a Novel Collection Device for Non-Invasive Urine Sampling from Free-Ranging Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine sampling protocol | Department of Evolutionary Anthropology | UZH [iea.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of (3S,5R)-Pitavastatin Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitavastatin, a potent HMG-CoA reductase inhibitor, is widely used in the management of hypercholesterolemia.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of Pitavastatin in bulk drug and pharmaceutical dosage forms, ensuring product quality and therapeutic efficacy. This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (3S,5R)-Pitavastatin Calcium. The method is developed to be simple, precise, accurate, and robust, making it suitable for routine quality control and stability studies.[2][3][4] The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Materials and Apparatus
-
Reference Standard: this compound (99.94% purity)
-
Reagents:
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Water (prepared using a Millipore purification system)[5]
-
Orthophosphoric Acid (for pH adjustment)
-
Potassium Dihydrogen Phosphate (B84403)
-
Triethylamine (TEA)
-
-
Apparatus:
Chromatographic Conditions
A systematic approach involving the evaluation of different mobile phase compositions, columns, and flow rates was undertaken to achieve optimal separation with good peak symmetry and resolution. The optimized conditions are summarized in the table below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18 Column (e.g., Agilent Eclipse XDB C18, Phenomenex Luna C18), 250 mm x 4.6 mm, 5 µm particle size[1][5][6] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.4, adjusted with orthophosphoric acid) in a ratio of 35:65 v/v[1] |
| Flow Rate | 1.0 mL/min[5][8] |
| Detection Wavelength | 244 nm[1] |
| Injection Volume | 20 µL[5][8] |
| Column Temperature | Ambient (25°C)[5][8] |
| Run Time | 10 minutes[7] |
Experimental Protocols
Preparation of Solutions
3.1.1. Phosphate Buffer Preparation (pH 3.4)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05M solution.
-
Adjust the pH of the solution to 3.4 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
3.1.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared phosphate buffer (pH 3.4) in a 35:65 (v/v) ratio.[1]
-
Degas the mobile phase by sonicating for 15-20 minutes.
3.1.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to 100 mL with the same solvent.
3.1.4. Working Standard Solution Preparation (10 µg/mL)
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase to obtain a concentration of 10 µg/mL.
3.1.5. Sample Preparation (from Tablet Formulation)
-
Weigh and powder 20 tablets to determine the average tablet weight.[5]
-
Transfer an amount of powder equivalent to 10 mg of Pitavastatin Calcium into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[8]
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL.
Method Validation Protocol
The developed method was validated according to ICH guidelines for the following parameters:
-
System Suitability: Six replicate injections of the working standard solution (10 µg/mL) were performed. Parameters such as theoretical plates, tailing factor, and %RSD of peak area were evaluated.
-
Specificity: The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard solution, and the sample solution to check for any interference at the retention time of Pitavastatin. Forced degradation studies were also conducted.
-
Linearity: A series of solutions were prepared from the stock solution in the concentration range of 1-50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.[1][2]
-
Accuracy (% Recovery): The accuracy was determined by the standard addition method. Known amounts of the standard drug were added to the placebo preparation at three different levels (80%, 100%, and 120%). The recovery of the added standard was then calculated.
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1).[2]
Results and Discussion
The developed method resulted in a well-resolved peak for Pitavastatin with a retention time of approximately 3.9 minutes.[1] The method was found to be specific, with no interference from common excipients.
References
- 1. ijpar.com [ijpar.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. akjournals.com [akjournals.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. japsonline.com [japsonline.com]
Application Note: Quantification of (3S,5R)-Pitavastatin Calcium in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (3S,5R)-Pitavastatin Calcium in human plasma. The described protocol utilizes a straightforward protein precipitation technique for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring accurate measurement of pitavastatin (B1663618) concentrations in plasma.
Introduction
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[1] It is prescribed for the treatment of hyperlipidemia and mixed dyslipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides.[1] Accurate and reliable quantification of pitavastatin in biological matrices is crucial for pharmacokinetic assessments, dose-response relationship studies, and overall drug development. This LC-MS/MS method provides the necessary sensitivity, specificity, and high-throughput capability for these demanding applications.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Paroxetine, Telmisartan, or other suitable analogue)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., heparin)
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer with an ESI source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm[2][3] or equivalent |
| Mobile Phase | 85:15 (v/v) Methanol:0.1% Formic Acid in Water[2][3] |
| Flow Rate | 0.4 mL/min[2][3] |
| Column Temperature | 25°C[2][3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 4 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ESI mode. The MRM transitions for pitavastatin and a potential internal standard are provided in Table 2.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.0[2][3][4] | 290.1[2][3][4] |
| Paroxetine (IS) | 330.1[2][3] | 192.1[2][3] |
Note: Ion source parameters (e.g., spray voltage, source temperature) should be optimized for the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentration levels.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Analysis
Peak areas of pitavastatin and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio of pitavastatin to the internal standard against the nominal concentration of the calibration standards. The concentration of pitavastatin in the QC and unknown samples is determined using the regression equation of the calibration curve.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. A summary of the validation results is presented in Table 3.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.2 - 200 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |
| Intra-day Precision (CV%) | < 10%[5] |
| Inter-day Precision (CV%) | < 10%[5] |
| Accuracy | 85 - 115%[5] |
| Mean Extraction Recovery | > 70%[6] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Pitavastatin in plasma.
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine clinical research. The method has been validated to meet standard bioanalytical guidelines for accuracy, precision, and sensitivity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (3S,5R)-Pitavastatin Calcium in Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Pitavastatin calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, its primary clinical application is the management of hypercholesterolemia and mixed dyslipidemia.[3][4] Beyond its lipid-lowering effects, pitavastatin (B1663618) exhibits a range of pleiotropic effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, making it a subject of interest in various research fields, particularly oncology and cardiovascular biology.[5][6] These application notes provide detailed protocols for in vitro cell-based assays to investigate the multifaceted biological activities of this compound.
Mechanism of Action
Pitavastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1][6] This inhibition leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of circulating LDL cholesterol.[7] The pleiotropic effects of pitavastatin are largely attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of various signaling proteins, including small GTPases like Rho, Ras, and Rac.[8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of pitavastatin across various cell lines and assays.
Table 1: HMG-CoA Reductase Inhibition and Cholesterol Synthesis
| Parameter | Cell Line/System | IC50 Value | Reference |
| HMG-CoA Reductase Inhibition | Rat liver microsomes | 6.8 nM | [9] |
| Cholesterol Synthesis Inhibition | HepG2 (human hepatoma) | 5.8 nM | [9] |
Table 2: Cytotoxicity and Anti-proliferative Effects
| Assay | Cell Line | IC50 Value / Effect | Reference |
| Cell Viability (MTT) | SCC12, SCC13 (cutaneous squamous carcinoma) | Dose-dependent decrease | [10] |
| Cell Viability (MTT) | Huh-7, SMMC7721 (liver cancer) | Growth inhibition | [11][12] |
| T-cell Proliferation | Freshly stimulated human T-cells | 3.6 nM | [13] |
| T-cell Proliferation | Pre-activated human T-cells | 48.5 nM | [13] |
Table 3: Induction of Apoptosis
| Assay | Cell Line | Observation | Reference |
| Caspase-3 & PARP-1 Cleavage | SCC12, SCC13 | Increased cleavage | [10] |
| Caspase-9 & Caspase-3 Cleavage | Huh-7, SMMC7721 | Increased cleavage | [12] |
| Caspase-3/7 Activity | SCC15 (oral squamous carcinoma) | Increased activity | [14][15] |
| Sub-G1 Cell Population | Huh-7, SMMC7721 | Increased proportion | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on liver cancer and cutaneous squamous carcinoma cells.[10][11]
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
This compound
-
Target cell line (e.g., Huh-7, SMMC7721, SCC12, SCC13)
-
Complete cell culture medium
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of pitavastatin. Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the relative cell viability as a percentage of the vehicle control.
Apoptosis Detection by Caspase Activity Assay
This protocol is based on methods used to assess apoptosis in oral squamous carcinoma cells.[14][16]
Objective: To quantify the activity of executioner caspases (caspase-3 and -7) as a marker of apoptosis.
Materials:
-
This compound
-
Target cell line (e.g., SCC15)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate at a density of 1.5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the results to the number of cells or a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is derived from studies on liver cancer cells.[12]
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cell line (e.g., Huh-7)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak is indicative of apoptotic cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pitavastatin's mechanism of action and downstream cellular effects.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Simplified intrinsic apoptosis pathway induced by Pitavastatin.
References
- 1. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
(3S,5R)-Pitavastatin Calcium: In Vivo Experimental Design for Rodent Models
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting in vivo experiments with (3S,5R)-Pitavastatin Calcium in common rodent models. The aim is to facilitate the investigation of its pharmacodynamic effects, particularly in the contexts of hyperlipidemia and atherosclerosis.
Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, pitavastatin primarily acts in the liver to decrease cholesterol synthesis, which in turn upregulates the expression of LDL receptors.[1][2] This leads to increased clearance of low-density lipoprotein (LDL) from the circulation, thereby lowering total cholesterol (TC), LDL-cholesterol (LDL-C), and triglycerides (TG).[1] Beyond its lipid-lowering capabilities, pitavastatin exhibits pleiotropic effects, including anti-inflammatory and anti-atherosclerotic properties.[4]
Experimental Protocols
High-Fat Diet-Induced Hyperlipidemia in Rats
Objective: To evaluate the dose-dependent efficacy of this compound in reducing plasma lipid levels in a diet-induced hyperlipidemic rat model.
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in distilled water.
-
Standard rodent chow (e.g., ~11% energy from fat).
-
High-Fat Diet (HFD): A diet where 42-45% of total calories are derived from fat (e.g., lard-based).[5]
-
Blood collection tubes (e.g., EDTA-coated).
-
Clinical chemistry analyzer for lipid profiling.
Procedure:
-
Acclimatization: House rats in a controlled environment (23±2°C, 12-hour light/dark cycle) for at least one week with ad libitum access to standard chow and water.[6]
-
Induction of Hyperlipidemia: Switch rats to a high-fat diet for a period of 4-6 weeks to establish a stable hyperlipidemic phenotype.[7] A control group remains on the standard chow.
-
Group Allocation: Randomly assign HFD-fed rats into treatment groups (n=8-10 per group):
-
Group 1: Normal Control (Standard Chow + Vehicle)
-
Group 2: Disease Control (HFD + Vehicle)
-
Group 3: HFD + Pitavastatin (e.g., 1 mg/kg/day)
-
Group 4: HFD + Pitavastatin (e.g., 3 mg/kg/day)
-
Group 5: HFD + Pitavastatin (e.g., 10 mg/kg/day)
-
-
Drug Administration: Prepare fresh formulations of Pitavastatin Calcium in the vehicle daily. Administer the assigned treatment orally via gavage once daily for 4-8 weeks.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (before initiating treatment) and at the end of the study following an overnight fast.
-
Biochemical Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma for TC, TG, LDL-C, and HDL-C levels.
-
Statistical Analysis: Perform statistical analysis (e.g., One-Way ANOVA with a post-hoc test) to compare lipid levels between groups. A p-value < 0.05 is typically considered significant.
Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice
Objective: To investigate the effect of this compound on the development and progression of atherosclerotic plaques in a genetically predisposed mouse model.
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice (6-8 weeks old).
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) CMC in distilled water.
-
Western-type diet (high in fat and cholesterol).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Oil Red O staining solution.
-
OCT (Optimal Cutting Temperature) compound.
Procedure:
-
Acclimatization: Acclimate ApoE-/- mice for one week under standard housing conditions.
-
Induction of Atherosclerosis: Feed all mice a Western-type diet for the entire duration of the study (typically 12-16 weeks) to induce atherosclerotic lesion formation.
-
Group Allocation: Randomly divide the mice into treatment groups (n=10-15 per group):
-
Group 1: ApoE-/- + Western Diet + Vehicle
-
Group 2: ApoE-/- + Western Diet + Pitavastatin (e.g., 5 mg/kg/day)
-
-
Drug Administration: Administer Pitavastatin Calcium or vehicle by oral gavage once daily for the final 8-12 weeks of the study.
-
En Face Plaque Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta open longitudinally and pin it flat on a black wax surface.
-
Stain with Oil Red O solution to visualize lipid-rich plaques.
-
Capture high-resolution images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).[9]
-
-
Aortic Root Plaque Analysis:
-
Embed the upper portion of the heart and aortic root in OCT compound and freeze.
-
Collect serial cryosections (e.g., 10 µm thick) from the aortic root.
-
Stain sections with Oil Red O and counterstain with hematoxylin.
-
Quantify the lesion area in the aortic sinus.
-
-
Statistical Analysis: Use an unpaired t-test or Mann-Whitney U test to compare the quantified plaque areas between the vehicle and pitavastatin-treated groups.
Data Presentation
Table 1: Representative Dose-Response of Pitavastatin on Plasma Lipids in Hypercholesterolemic Rodents
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (TC) (% Reduction) | LDL-Cholesterol (LDL-C) (% Reduction) | Triglycerides (TG) (% Reduction) | HDL-Cholesterol (HDL-C) (% Increase) |
| Pitavastatin | 1 | 15 - 25% | 20 - 30% | 10 - 20% | 5 - 10% |
| Pitavastatin | 3 | 30 - 45% | 35 - 50% | 25 - 40% | 8 - 15% |
| Pitavastatin | 10 | 40 - 55% | 50 - 65% | 35 - 50% | 10 - 20% |
| Data are presented as a typical range of percentage change relative to the high-fat diet control group. Actual results may vary based on the specific rodent strain, diet composition, and study duration. |
Table 2: Representative Efficacy of Pitavastatin in an ApoE-/- Mouse Atherosclerosis Model
| Treatment Group | Dose (mg/kg/day) | Aortic Plaque Area (% of Total Area) | Aortic Root Lesion Area (μm²) |
| Vehicle Control | - | 30 ± 6 | 400,000 ± 75,000 |
| Pitavastatin | 5 | 18 ± 5 | 250,000 ± 60,000 |
| *Data are presented as Mean ± SD. p<0.05 compared to the Vehicle Control group. Data are hypothetical but representative of expected outcomes. |
Mandatory Visualization
Caption: Pitavastatin's mechanism of action in a hepatocyte.
Caption: Experimental workflow for the hyperlipidemia model.
Caption: Logical relationship of Pitavastatin's dual effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pitavastatin: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. Pitavastatin Calcium - LKT Labs [lktlabs.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Evaluation of Anti-Obesity Activity of Test Formulation Using High Fat Diet-induced Obesity in Experimental Animal | Research SOP [researchsop.com]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Statins Mitigate Stress-Related Vascular Aging and Atherosclerosis in apoE-Deficient Mice Fed High Fat-Diet: The Role of Glucagon-Like Peptide-1/Adiponectin Axis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (3S,5R)-Pitavastatin Calcium Stock Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Pitavastatin Calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[1][]. As a member of the statin class of drugs, it is widely utilized in research to investigate lipid metabolism, cardiovascular diseases, and other pleiotropic effects[]. Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize available stability data.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (113.5 mM)[3] | Use fresh, anhydrous DMSO as moisture can reduce solubility[3]. Another source indicates ~2 mg/mL. |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | Can be used as an alternative to DMSO. |
| Ethanol | Insoluble[1][3] | Not a suitable solvent for stock solution preparation. |
| Water | Insoluble/Very slightly soluble[1][3] | Not suitable for direct dissolution. |
| Acetonitrile:Water (1:1) | Soluble (for optical rotation measurement) | Not specified for long-term storage. |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[4] | Aqueous solutions are not recommended for storage longer than one day[4]. |
Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Stability Notes |
| -20°C | DMSO | 1 month | Sealed storage, protected from moisture[5]. |
| -80°C | DMSO | 6 months | Sealed storage, protected from moisture[5]. |
| Room Temperature | Aqueous Solution | < 24 hours | Not recommended for storage for more than one day[4]. |
| Room Temperature | Spiked Sample Solution | 48 hours | Studied for analytical method validation[5]. |
Note: The solid form of this compound is stable for at least 4 years when stored at -20°C[4]. For optimal stability of the solid compound, it is recommended to store it at <-15°C, kept dry, and under an inert gas like nitrogen[6].
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, suitable for most in vitro applications.
Materials:
-
This compound (MW: 880.98 g/mol for the calcium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh 88.1 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[5].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
-
For example, to prepare a 100 µM working solution, you can perform a 1:1000 dilution of the 100 mM stock solution in cell culture medium.
-
Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous working solutions.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solutions and preparing working solutions for experimental use.
Simplified Signaling Pathway of Pitavastatin
Caption: A diagram showing the primary mechanism of action of Pitavastatin through the inhibition of HMG-CoA reductase and its downstream effects on cholesterol synthesis and the Rho signaling pathway.
References
Application Notes & Protocols: (3S,5R)-Pitavastatin Calcium as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (3S,5R)-Pitavastatin Calcium as a reference standard in chromatographic analysis. The primary application is the quantification of Pitavastatin (B1663618) in bulk drug substances and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).
Introduction
Pitavastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis.[1][2] The active pharmaceutical ingredient (API) is the calcium salt of Pitavastatin. (3S,5R)-Pitavastatin is the enantiomer with the desired pharmacological activity. Accurate quantification of Pitavastatin is crucial for quality control and formulation development. The use of a well-characterized reference standard, such as this compound, is essential for achieving accurate and reproducible results in chromatographic assays.[3][4][5]
Signaling Pathway of Pitavastatin
Caption: Mechanism of action of (3S,5R)-Pitavastatin.
Chromatographic Analysis of Pitavastatin
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Pitavastatin.[] The following sections provide detailed protocols for the quantification of Pitavastatin in bulk drug and tablet dosage forms using this compound as a reference standard.
Experimental Workflow
Caption: General workflow for HPLC analysis of Pitavastatin.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC analysis of Pitavastatin using this compound as a reference standard.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile:Water (pH 3.0):Tetrahydrofuran (B95107) (43:55:02, v/v/v)[7] | 0.1% Orthophosphoric acid:Acetonitrile:Triethylamine (19.8:80:0.2, v/v/v), pH 3[8] | Phosphate buffer (pH 3.4):Acetonitrile (65:35 v/v)[9] |
| Column | Not Specified | Phenomenex Luna C18 (250 mm, 4.6mm i.d., 5µm)[8] | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µ)[9] |
| Flow Rate | 1.0 mL/min[7] | 1.4 mL/min[8] | 0.9 mL/min[9] |
| Detection Wavelength | 249 nm[7] | 235 nm[8] | 244 nm[9] |
| Retention Time | ~5 min | ~6.98 min[8] | ~3.91 min[9] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10–500 ng/mL | 0.5-5 µg/mL[8] | 25 - 150 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9993 | >0.99[8] | Not Specified |
| LOD | 1.949 ng/mL | 0.0066 µg/mL[8] | Not Specified |
| LOQ | 5.907 ng/mL | 0.0200 µg/mL[8] | Not Specified |
| Mean Recovery (%) | Not Specified | 99.35 ± 0.19 %[8] | Not Specified |
| Precision (%RSD) | < 2% | < 2%[8] | Not Specified |
Experimental Protocols
Protocol 1: Analysis of Pitavastatin in Bulk Drug
This protocol is adapted from a validated RP-HPLC method.[7]
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (for pH adjustment)
-
Pitavastatin bulk drug sample
2. Chromatographic System
-
HPLC system with UV detector
-
C18 analytical column
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare a mixture of acetonitrile, water, and tetrahydrofuran in the ratio of 43:55:2 (v/v/v).
-
Adjust the pH of the water to 3.0 using 0.1% v/v trifluoroacetic acid before mixing.
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions (10-500 ng/mL): Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.
5. Preparation of Sample Solution
-
Sample Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of the Pitavastatin bulk drug sample in the mobile phase.
-
Working Sample Solution (e.g., 1 µg/mL): Dilute the sample stock solution with the mobile phase to a concentration within the calibration range.[7]
6. Chromatographic Analysis
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 249 nm.[7]
-
Inject 20 µL of each standard and sample solution into the HPLC system.[7]
-
Record the chromatograms and integrate the peak areas.
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Pitavastatin in the sample solution from the calibration curve.
-
Calculate the purity of the bulk drug sample.
Protocol 2: Analysis of Pitavastatin in Tablet Dosage Form
This protocol is a general procedure based on several published methods.[7][9]
1. Materials and Reagents
-
Same as Protocol 1.
-
Pitavastatin tablets
2. Chromatographic System
-
Same as Protocol 1.
3. Preparation of Mobile Phase
-
Prepare the desired mobile phase as described in Table 1 (e.g., Method 3: Phosphate buffer (pH 3.4):Acetonitrile (65:35 v/v)).[9]
4. Preparation of Standard Solutions
-
Prepare standard stock and working solutions as described in Protocol 1, using the chosen mobile phase as the diluent.
5. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Pitavastatin (e.g., 5 mg) and transfer it to a volumetric flask.[7]
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.[7]
-
Filter the solution through a 0.45 µm membrane filter.[7]
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.[7]
6. Chromatographic Analysis
-
Follow the procedure described in Protocol 1, using the chromatographic conditions specified for the chosen method (e.g., from Table 1).
7. Data Analysis
-
Calculate the concentration of Pitavastatin in the sample solution from the calibration curve.
-
Determine the amount of Pitavastatin per tablet and assess the content uniformity.
Chiral Separation of Pitavastatin Enantiomers
While the primary use of the this compound reference standard is for quantifying the active isomer, it can also be used in the development of methods to separate and quantify its enantiomer and other stereoisomers, which are considered impurities.[10][11]
Key Considerations for Chiral Separation:
-
Stationary Phase: Chiral stationary phases are required. Amylose tris(3,5-dimethylphenylcarbamate) based columns (e.g., CHIRALPAK-AD) have been shown to be effective.[10][11]
-
Mobile Phase: Normal-phase chromatography with a mobile phase such as n-hexane and a low-alcohol solution (e.g., ethanol) containing an organic acid (e.g., trifluoroacetic acid) is typically used.[10][11]
-
Capillary Electrophoresis: Capillary zone electrophoresis (CZE) with a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD) in the running buffer can also achieve enantiomeric separation.[12]
The development and validation of a chiral separation method would involve using the this compound reference standard to identify the peak corresponding to the active enantiomer and to assess the resolution from other isomeric impurities.
References
- 1. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]
- 2. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 3. Pitavastatin |Axios Research [axios-research.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. clearsynth.com [clearsynth.com]
- 7. japsonline.com [japsonline.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijpar.com [ijpar.com]
- 10. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 11. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 12. [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (3S,5R)-Pitavastatin Calcium in Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Pitavastatin Calcium is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] As a member of the statin class of drugs, its primary clinical application is the management of hyperlipidemia.[3][4] However, extensive research has revealed that the therapeutic benefits of pitavastatin (B1663618) in atherosclerosis extend beyond its lipid-lowering effects. These "pleiotropic" effects include improving endothelial function, reducing inflammation, and promoting the stability of atherosclerotic plaques, making it a valuable tool in cardiovascular research.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in atherosclerosis research.
Mechanism of Action in Atherosclerosis
Pitavastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase in the liver. This action upregulates the expression of LDL receptors, leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[2][3] Beyond this, pitavastatin exerts several pleiotropic effects that are crucial in the context of atherosclerosis:
-
Improved Endothelial Function: Pitavastatin has been shown to enhance endothelial function, a key factor in the initiation and progression of atherosclerosis.[5][7][8][9] It can increase the production of nitric oxide (NO), a potent vasodilator, through the PI3K-AKT pathway.[8]
-
Anti-inflammatory Effects: Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. Pitavastatin can reduce the levels of various pro-inflammatory markers.[10][11][12][13] Studies have demonstrated its ability to decrease high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][11][14]
-
Plaque Stabilization: Pitavastatin can favorably alter the composition of atherosclerotic plaques, making them less prone to rupture.[15][16][17] Intravascular ultrasound studies have shown that it can increase the thickness of the fibrous cap and reduce the lipid content of plaques.[15][16][17][18]
-
Antioxidant Properties: Oxidative stress contributes to the pathogenesis of atherosclerosis. Pitavastatin has been reported to possess antioxidant effects, potentially by increasing the levels of antioxidant enzymes.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in atherosclerosis research, compiled from various clinical and preclinical studies.
Table 1: Effects of Pitavastatin on Lipid Profiles
| Parameter | Dosage | Duration | Study Population | % Change from Baseline | Reference(s) |
| LDL-C | 1-4 mg/day | 12 weeks | Patients with primary hyperlipidemia or mixed dyslipidemia | ↓ 38% to 44% | [19][20] |
| LDL-C | 2 mg/day | 12 weeks | HIV-infected individuals with dyslipidemia | ↓ 28.5 mg/dL | [12] |
| Total Cholesterol (TC) | 1-2 mg/day | 8 weeks | Patients with hypercholesterolemia | ↓ 20.59% to 27.56% | [5][7] |
| HDL-C | 1-4 mg/day | 12 weeks | Patients with primary hyperlipidemia or mixed dyslipidemia | ↑ 5% to 8% | [19] |
| Triglycerides (TG) | 1-4 mg/day | 12 weeks | Patients with primary hyperlipidemia or mixed dyslipidemia | ↓ 14% to 22% | [19] |
Table 2: Effects of Pitavastatin on Inflammatory and Endothelial Function Markers
| Marker | Dosage | Duration | Study Population/Model | Change from Baseline/Control | Reference(s) |
| hs-CRP | 2 mg/day | 12 weeks | HIV-infected individuals with dyslipidemia | No significant change | [11] |
| E-selectin | 2 mg/day | 4 weeks | Patients with hypercholesterolemia | ↓ (51±27 to 46±29 pg/mL) | [14] |
| s-ICAM1 | 2 mg/day | 4 weeks | Patients with hypercholesterolemia | ↓ (276±86 to 258±91 pg/mL) | [14] |
| Flow-Mediated Dilation (FMD) | 2 mg/day | 4 weeks | Patients with hypercholesterolemia | ↑ (3.22±1.72% to 3.97±2.18%) | [14] |
| Osteopontin (Plasma) | N/A | N/A | Apolipoprotein E-deficient mice with chronic renal disease | ↓ | [10] |
| Oxidized LDL | 4 mg/day | 24 months | People with HIV | ↓ 29% | [12][13] |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 4 mg/day | 24 months | People with HIV | ↓ 7% | [12][13] |
Table 3: Effects of Pitavastatin on Atherosclerotic Plaque Composition
| Plaque Parameter | Dosage | Duration | Study Population/Model | Change | Reference(s) |
| Plaque Volume | 4 mg/day | 8-12 months | Patients with acute coronary syndrome | ↓ | [6] |
| Fibrous Cap Thickness | N/A | N/A | Patients with coronary artery disease | ↑ | [15][16][17] |
| Lipid Volume Index | N/A | N/A | Patients with coronary artery disease | ↓ | [15][16] |
| Noncalcified Plaque Volume | 4 mg/day | 24 months | People with HIV | ↓ (33% less progression) | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound in atherosclerosis research.
Induction of Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice
This protocol describes the induction of atherosclerosis in a commonly used animal model.
Materials:
-
ApoE-/- mice (C57BL/6 background), typically 4-6 weeks old.
-
Western-type high-fat diet (HFD) containing 21% fat and 0.15-0.21% cholesterol.
-
This compound.
-
Vehicle for pitavastatin (e.g., sterile saline or carboxymethyl cellulose).
-
Animal housing and handling equipment.
Procedure:
-
Acclimatization: Acclimatize ApoE-/- mice to the animal facility for at least one week before the start of the experiment.
-
Diet Induction: At 5-7 weeks of age, switch the mice from a standard chow diet to the Western-type HFD.[6]
-
Treatment Groups: Divide the mice into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound. The drug can be administered via oral gavage or mixed into the diet. A typical oral gavage dose is in the range of 1-5 mg/kg/day.
-
Treatment Duration: Continue the HFD and treatment for a period of 8-20 weeks to allow for the development of atherosclerotic lesions.[7]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood samples for lipid and inflammatory marker analysis. Perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis of the aorta and aortic root.
Measurement of Endothelial Function via Flow-Mediated Dilation (FMD)
This non-invasive technique assesses endothelium-dependent vasodilation in humans.[10][11][16]
Materials:
-
High-resolution ultrasound machine with a linear array transducer (7-12 MHz).
-
Blood pressure cuff.
-
ECG monitoring equipment.
-
Image analysis software.
Procedure:
-
Patient Preparation: The subject should fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours before the measurement. The measurement should be performed in a quiet, temperature-controlled room.
-
Baseline Measurement: The subject rests in a supine position for at least 10 minutes. The brachial artery is imaged in a longitudinal section 2-15 cm above the antecubital fossa. A baseline recording of the artery diameter and blood flow velocity is obtained for at least 1 minute.
-
Arterial Occlusion: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity is performed for at least 3 minutes after cuff deflation.
-
Data Analysis: The FMD is calculated as the maximum percentage increase in the brachial artery diameter from the baseline diameter.
Assessment of Atherosclerotic Plaque Composition by Intravascular Ultrasound (IVUS)
IVUS is an invasive imaging modality used to visualize the lumen and the wall of coronary arteries.[9][13][14][21]
Materials:
-
IVUS catheter and imaging console.
-
Guidewire.
-
Standard cardiac catheterization laboratory equipment.
Procedure:
-
Catheterization: The procedure is typically performed during a cardiac catheterization. A guidewire is advanced into the coronary artery of interest.
-
IVUS Catheter Advancement: The IVUS catheter is advanced over the guidewire to a position distal to the atherosclerotic lesion.
-
Image Acquisition: The IVUS catheter is pulled back through the lesion at a constant speed (typically 0.5 mm/s) while acquiring cross-sectional images of the artery.
-
Image Analysis: The acquired images are analyzed to measure various parameters, including:
-
Lumen area and vessel area.
-
Plaque area (vessel area - lumen area).
-
Plaque burden (% plaque area).
-
Plaque composition (e.g., calcified, fibrous, lipid-rich) using virtual histology IVUS (VH-IVUS).
-
Histological Analysis of Atherosclerotic Plaques
Histology provides detailed information on the cellular and extracellular composition of atherosclerotic plaques.
Materials:
-
Aortic tissue samples from experimental animals or human specimens.
-
Fixative (e.g., 4% paraformaldehyde).
-
Paraffin (B1166041) or OCT embedding medium.
-
Microtome.
-
Staining reagents (e.g., Hematoxylin and Eosin for general morphology, Oil Red O for lipids, Masson's trichrome for collagen).
-
Antibodies for immunohistochemistry (e.g., anti-CD68 or MAC-3 for macrophages).[22][23]
-
Microscope.
Procedure:
-
Tissue Processing: Fixed aortic tissue is dehydrated and embedded in paraffin or frozen in OCT medium.
-
Sectioning: Serial sections (typically 5-10 µm thick) are cut using a microtome.
-
Staining:
-
H&E Staining: For visualization of the overall plaque structure and cellularity.
-
Oil Red O Staining: To detect neutral lipids within the plaque (requires frozen sections).
-
Masson's Trichrome Staining: To visualize collagen content (fibrous cap).
-
-
Immunohistochemistry:
-
Antigen retrieval is performed if necessary.
-
Sections are incubated with a primary antibody against a specific cellular marker (e.g., CD68 for macrophages).
-
A secondary antibody conjugated to an enzyme or fluorophore is applied.
-
The signal is developed using a chromogen or visualized with a fluorescence microscope.
-
-
Image Analysis: Stained sections are imaged, and the area of positive staining for different components is quantified using image analysis software.
Measurement of Inflammatory Markers by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to quantify the concentration of specific cytokines and chemokines in serum or plasma.[15][17][24]
Materials:
-
ELISA kit for the specific inflammatory marker of interest (e.g., hs-CRP, IL-6, MCP-1).
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Sample Preparation: Collect blood samples and process to obtain serum or plasma.
-
Assay Procedure: Follow the manufacturer's protocol for the specific ELISA kit. A general sandwich ELISA protocol involves:
-
Coating a microplate with a capture antibody specific for the target protein.
-
Adding standards and samples to the wells.
-
Incubating to allow the target protein to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope on the target protein.
-
Adding an enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. Generate a standard curve using the known concentrations of the standards and determine the concentration of the inflammatory marker in the samples.[17]
Visualizations
Signaling Pathway of Pitavastatin's Pleiotropic Effects
Caption: Signaling pathway of this compound in atherosclerosis.
Experimental Workflow for Preclinical Atherosclerosis Study
Caption: Workflow for a preclinical study of pitavastatin in ApoE-/- mice.
Logical Relationship of Pitavastatin's Effects on Atherosclerosis
Caption: Pitavastatin's dual effects on atherosclerosis.
References
- 1. Histology of atherosclerotic plaque from coronary arteries of deceased patients after coronary artery bypass graft surgery | Clínica e Investigación en Arteriosclerosis (English Edition) [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Heme Oxygenase-1 Modifies the Systemic Immunity and Reduces Atherosclerotic Lesion Development in ApoE Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 12. ahajournals.org [ahajournals.org]
- 13. acc.org [acc.org]
- 14. Intravascular Ultrasound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 17. Enzyme linked immunosorbent assay (ELISA) for determining the serum concentration of IL-17 in humans. [protocols.io]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. A histopathological analysis of the epidemiology of coronary atherosclerosis: an autopsy study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. h-h-c.com [h-h-c.com]
Application Notes & Protocols: Preparation of (3S,5R)-Pitavastatin Calcium Formulations for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] By inhibiting this enzyme in the liver, Pitavastatin effectively reduces plasma cholesterol levels and is used clinically to treat hypercholesterolemia.[1][3] For preclinical evaluation in animal models, the development of a consistent and bioavailable formulation is critical for obtaining reliable and reproducible results.
Pitavastatin Calcium is characterized by its very low solubility in water, which presents a significant challenge for formulation development, particularly for parenteral routes of administration.[4] These application notes provide detailed protocols for preparing two common types of formulations for animal studies: an aqueous suspension for oral gavage and a solubilized formulation for intravenous injection.
Important Note on Stereoisomerism: The pharmacologically active enantiomer of Pitavastatin is (3R,5S)-Pitavastatin .[5][6][7] The user-specified (3S,5R)-Pitavastatin is the inactive enantiomer.[8][9] The following protocols are detailed for the active (3R,5S) form, which is standard for therapeutic and research applications. Researchers should verify the specific stereoisomer required for their experimental objectives.
Physicochemical Properties of (3R,5S)-Pitavastatin Calcium
A summary of the key physicochemical properties is essential for formulation design.
| Property | Value | Reference |
| Chemical Formula | C₅₀H₄₆CaF₂N₂O₈ | [6] |
| Molecular Weight | 881.0 g/mol | [6] |
| Appearance | White to pale-yellow powder | [4] |
| Water Solubility | Very slightly soluble | [4][10] |
| Organic Solubility | Soluble in DMSO (~25 mg/mL) and DMF (~30 mg/mL) | [5] |
| Storage | 2-8°C, desiccated | [11] |
Mechanism of Action
Pitavastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[1][2] This inhibition depletes intracellular cholesterol, leading to the upregulation of LDL-receptor expression on hepatocytes.[12][13] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 4. tga.gov.au [tga.gov.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pitavastatin Calcium | C50H46CaF2N2O8 | CID 5282451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3S,5R)-Enantiomer of Pitavastatin Calcium | C50H46CaF2N2O8 | CID 53394921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pitavastatin 3S,5R isomer calcium | 254452-88-5 | IP145451 [biosynth.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ≥98% (HPLC), HMG CoA reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (3S,5R)-Pitavastatin Calcium Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (3S,5R)-Pitavastatin Calcium for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dosage of Pitavastatin (B1663618) Calcium for anti-cancer studies in mice?
A1: The effective dosage of pitavastatin in in vivo cancer models can vary depending on the tumor type and administration route. For xenograft mouse models, dosages have ranged from 5 mg/kg to 10 mg/kg, often administered via intraperitoneal (i.p.) injection.[1][2] For instance, a study on cervical cancer xenografts used 5 mg/kg and 10 mg/kg i.p. daily, with the 10 mg/kg dose showing significant inhibition of tumor growth.[1] In a mammary tumor model, a daily injection of 2 mg/kg also significantly reduced tumor size.[3] It is recommended to perform a pilot study with a dose-response range (e.g., 2, 5, and 10 mg/kg) to determine the optimal dose for your specific model.
Q2: How should I prepare Pitavastatin Calcium for in vivo administration?
A2: Pitavastatin Calcium is classified as a BCS Class II drug, meaning it has low solubility.[4] For oral administration (gavage), a common method is to create a suspension. A typical vehicle is 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.[5] For intraperitoneal injections, the formulation needs to be sterile and suitable for injection. Always ensure the final formulation is homogenous before each administration. Refer to the detailed protocol section below for a step-by-step guide.
Q3: What are the expected pharmacokinetic properties of pitavastatin in animal models?
A3: After oral administration, pitavastatin peak plasma concentrations are generally reached within about 1 hour.[6][7] The drug is primarily metabolized in the liver via glucuronidation by UGT enzymes (UGT1A3 and UGT2B7), with minimal metabolism by the cytochrome P450 system (CYP2C9 and CYP2C8).[6][8] This low dependence on CYP enzymes reduces the likelihood of certain drug-drug interactions.[9] The mean plasma elimination half-life is approximately 12 hours in humans.[7] Pharmacokinetic parameters can be species-dependent.[10]
Q4: What are the potential side effects to monitor for in animal studies?
A4: The most common and significant side effects associated with statins, including pitavastatin, are myopathy (muscle pain, tenderness, or weakness) and liver problems.[6][11] In animal studies, monitor for signs of toxicity such as:
-
Unexplained muscle weakness or fatigue.
-
Significant weight loss or loss of appetite.[12]
-
Changes in urine color (dark-colored urine) or output.[11][13]
-
Lethargy or changes in behavior.
-
Elevated liver enzymes (transaminases) in blood tests.[12] It is crucial to establish baseline health parameters before starting the experiment and monitor the animals daily. If severe symptoms occur, dose reduction or discontinuation may be necessary.[8][11]
Q5: Does the time of day for pitavastatin administration affect its efficacy?
A5: Studies in healthy human volunteers have shown that the Cmax and AUC of pitavastatin did not differ significantly between morning and evening administration.[6][7] While evening dosing showed a slightly greater reduction in LDL-C, the drug can be administered at any time of day, with or without food.[6][14] For in vivo studies, consistency in the timing of administration is key to minimizing variability.
Troubleshooting Guide
Issue 1: No significant therapeutic effect (e.g., anti-tumor, anti-inflammatory) is observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient Dosage | The administered dose may be too low for the specific animal model or disease state. Review literature for comparable studies. Consider performing a dose-escalation study to find the optimal therapeutic dose.[9] |
| Poor Bioavailability | The formulation may not be optimal, leading to poor absorption. For oral gavage, ensure the suspension is uniform. Consider alternative vehicles like PEG400 or a combination of Tween 80 and CMC.[5] For some models, intraperitoneal (i.p.) injection might provide better bioavailability than oral administration. |
| Rapid Metabolism/Clearance | The dosing frequency may be insufficient to maintain therapeutic drug levels. Review the pharmacokinetic data for the specific animal species being used.[10] Consider increasing the dosing frequency (e.g., from once daily to twice daily), if supported by pharmacokinetic data. |
| Model Resistance | The specific cell line or animal model may be inherently resistant to the anti-proliferative effects of statins. Confirm the in vitro sensitivity of your cell line to pitavastatin before proceeding with in vivo experiments.[15] |
Issue 2: Animals are showing signs of toxicity (e.g., significant weight loss, lethargy, mortality).
| Possible Cause | Troubleshooting Steps |
| Dosage Too High | The current dose exceeds the maximum tolerated dose (MTD) in your animal model. Reduce the dosage.[16] The maximum recommended daily dose in humans is 4 mg.[14] While animal doses are often higher, doses exceeding 4 mg/day in pre-clinical studies were linked to increased risk of severe myopathy.[16] |
| Vehicle Toxicity | The vehicle used for drug delivery could be causing adverse effects. Run a control group treated with the vehicle only to assess its toxicity. |
| Interaction with Other Medications | If other drugs are being co-administered, there may be an adverse interaction. Pitavastatin has a lower risk of drug-drug interactions compared to other statins, but interactions are still possible.[6][9] |
| Underlying Health Issues | Pre-existing health conditions in the animals could be exacerbated by the treatment. Ensure all animals are healthy and properly acclimatized before starting the study. |
Issue 3: High variability in results between individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Inaccurate or inconsistent administration can lead to variable drug exposure. Ensure the person administering the drug is well-trained, especially for techniques like oral gavage. Use precise measurement tools. Ensure suspensions are well-mixed before drawing each dose. |
| Biological Variation | Natural biological differences exist between animals. Increase the number of animals per group (n) to improve statistical power and account for inter-individual variability. |
| Differences in Tumor/Disease Onset | For xenograft models, variability in the initial tumor take-rate or size can lead to different outcomes. Start the treatment when tumors have reached a pre-defined, uniform size across all groups. |
| Environmental Stressors | Inconsistent housing conditions, diet, or handling can affect experimental outcomes. Maintain consistent and optimal environmental conditions for all animals throughout the study. |
Data Presentation: Summary Tables
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Research Area | Animal Model | Dosage and Route | Key Findings | Reference |
| Cervical Cancer | BALB/c nude mice with C-33 A xenografts | 5 mg/kg and 10 mg/kg, i.p., daily | 10 mg/kg dose significantly inhibited tumor growth (38.6% inhibition rate). | [1] |
| Liver Cancer | Tumor-bearing mice | Cells pretreated with 1 µM pitavastatin | Decreased tumor growth and improved survival. | [17] |
| B-Cell Leukemia | NSG mice with ALL xenografts | 10 mg/kg, i.p. | Significantly reduced the number of leukemic cells in bone marrow after 4 weeks. | [2] |
| Mammary Cancer | BALB/c mice with 4T1.2 mammary tumors | 2 mg/kg, daily injection | Significantly reduced tumor size and weight. | [3] |
| Lung Cancer | Lung cancer xenograft model | Not specified | Enhanced cisplatin's efficacy without causing toxicity in mice. | [18] |
| Atherosclerosis / Inflammation | Patients with hypercholesterolemia | 2 mg/day, oral | Attenuated inflammation of plaques in carotid arteries and thoracic aorta. | |
| Atherosclerosis | Watanabe heritable hyperlipidemic rabbits | 0.5 mg/kg | Prevented the progression of atherosclerosis. | [19] |
Table 2: General Pharmacokinetic Parameters of Pitavastatin (Human Data)
| Parameter | Value | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [6][7] |
| Absolute Bioavailability | 51% (oral solution) | [6][7] |
| Plasma Protein Binding | >99% | [20] |
| Primary Metabolism Route | Glucuronidation (UGT1A3, UGT2B7) | [6][8] |
| CYP450 Metabolism | Minimal (CYP2C9, CYP2C8) | [6][7] |
| Mean Elimination Half-life (t½) | ~12 hours | [7] |
| Excretion | ~79% in feces, ~15% in urine | [7] |
Experimental Protocols
Protocol 1: Preparation of Pitavastatin Calcium Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension for oral administration in mice.
-
Objective: To prepare a 100 mL stock suspension of Pitavastatin Calcium at a concentration of 1 mg/mL. This allows for dosing a 20g mouse at 10 mg/kg with a volume of 200 µL. Adjust concentration as needed for your specific dosage and animal weight.
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile, deionized water (ddH₂O)
-
Sterile 100 mL bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Prepare 0.5% CMC Vehicle: Weigh 0.5 g of CMC and add it to 100 mL of sterile ddH₂O in the sterile bottle.
-
Dissolve CMC: Place the bottle on a magnetic stirrer and stir until the CMC is completely dissolved and the solution is clear. This may take several hours.
-
Weigh Pitavastatin: Accurately weigh 100 mg of this compound powder.
-
Create Suspension: Add the 100 mg of pitavastatin powder directly to the 100 mL of 0.5% CMC solution.
-
Homogenize: Stir the mixture vigorously using the magnetic stirrer until a uniform suspension is achieved.
-
Storage: Store the suspension at 4°C. Before each use, bring the suspension to room temperature and vortex or stir thoroughly to ensure homogeneity. It is recommended to use freshly prepared formulations for optimal results.[5]
-
Protocol 2: General Workflow for a Xenograft Mouse Model Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of pitavastatin.
-
Animal Acclimatization: House animals (e.g., 6-8 week old female BALB/c nude mice) in a specific pathogen-free (SPF) facility for at least one week prior to the experiment to allow for acclimatization.
-
Cell Culture and Implantation:
-
Culture the desired cancer cells (e.g., C-33 A cervical cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture) at the desired concentration (e.g., 1 x 10⁷ cells/100 µL).[1]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the animals daily for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., 0.5% CMC) daily via the chosen route (e.g., i.p. injection or oral gavage).
-
Treatment Group(s): Administer Pitavastatin Calcium at the desired dose(s) (e.g., 5 mg/kg, 10 mg/kg) using the same route and schedule as the control group.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint and Analysis:
-
Continue the treatment for a pre-determined period (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size per institutional guidelines.
-
At the end of the study, euthanize the animals.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect tumors and major organs for further analysis (e.g., histology, Western blot, qPCR).
-
Visualizations: Pathways and Workflows
Caption: Pitavastatin inhibits HMG-CoA reductase, impacting downstream PI3K/AKT and MAPK signaling.
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Caption: A logical flow for troubleshooting a lack of efficacy in in vivo pitavastatin studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotherapeutic Activity of Pitavastatin in Vincristine Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. (3S,5S)-Pitavastatin calcium | 3-epimer of Pitavastatin | CAS# 254452-92-1 | InvivoChem [invivochem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pitavastatin - from clinical trials to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Pitavastatin: Side Effects, Dosage, Uses, and More [healthline.com]
- 12. Pitavastatin: MedlinePlus Drug Information [medlineplus.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Repurposing pitavastatin and atorvastatin to overcome chemoresistance of metastatic colorectal cancer under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 17. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
Troubleshooting (3S,5R)-Pitavastatin Calcium solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (3S,5R)-Pitavastatin Calcium in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate formation when dissolving Pitavastatin Calcium in aqueous buffer.
Possible Cause 1: Low intrinsic solubility in the chosen buffer.
-
Solution: Pitavastatin Calcium is a BCS Class II drug with low aqueous solubility that is pH-dependent.[1][2] Its solubility is significantly higher in acidic conditions.[3][4]
-
Consider adjusting the pH of your buffer to a more acidic range if your experimental conditions allow.
-
If the pH must be maintained, you will likely need to use a co-solvent or a specialized formulation approach.
-
Possible Cause 2: Incorrect dissolution method.
-
Solution: Direct addition of Pitavastatin Calcium powder to aqueous buffers, especially at neutral or alkaline pH, will likely result in poor dissolution and precipitation. A common and effective method is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of Pitavastatin Calcium in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6][7]
-
While vortexing, slowly add the desired volume of the organic stock solution to your aqueous buffer to achieve the final desired concentration.
-
Caution: The final concentration of the organic solvent should be kept to a minimum and be compatible with your experimental system. It is also important to note that aqueous solutions prepared this way may have limited stability.[6]
-
-
Issue: Inconsistent results in bioassays.
Possible Cause 1: Drug precipitation over time.
-
Solution: Even if initially dissolved, Pitavastatin Calcium may precipitate out of aqueous solutions over time, especially if the solution is stored.
-
Prepare fresh working solutions for each experiment.
-
If storage is unavoidable, visually inspect the solution for any signs of precipitation before use. Consider filtering the solution if necessary, though this may alter the effective concentration.
-
Possible Cause 2: Use of different polymorphic forms.
-
Solution: Pitavastatin Calcium can exist in different polymorphic forms, each with its own solubility profile.[8]
-
Ensure you are using a consistent and well-characterized form of Pitavastatin Calcium for your experiments.
-
If you suspect variability in your starting material, consult your supplier for information on the specific polymorphic form.
-
Frequently Asked Questions (FAQs)
1. What is the expected solubility of Pitavastatin Calcium in common aqueous buffers?
Pitavastatin Calcium is sparingly soluble in aqueous buffers.[6] Its solubility is pH-dependent, with higher solubility in acidic media (like 0.1 N HCl) and lower solubility in neutral to alkaline buffers (like phosphate (B84403) buffers at pH 6.8 and 7.4).[3]
2. What are the key physicochemical properties of Pitavastatin Calcium?
| Property | Value | Reference |
| BCS Class | II | [1][2] |
| pKa (Strongest Acidic) | 4.13 | [9][10] |
| pKa (Strongest Basic) | 4.86 | [9][10] |
| LogP | ~2.92 - 6.13 | [9] |
3. What is the best way to prepare a stock solution of Pitavastatin Calcium?
The recommended method is to prepare a stock solution in an organic solvent like DMSO or DMF.[5][6][7] For example, a stock solution of up to 100 mg/mL in fresh DMSO has been reported.[5]
4. Can I dissolve Pitavastatin Calcium directly in water?
Direct dissolution in water is not recommended due to its limited solubility.[3]
5. My experiment is sensitive to organic solvents. What are my options?
If organic solvents are not suitable for your experimental system, you may need to consider more advanced formulation strategies to enhance the aqueous solubility of Pitavastatin Calcium. These can include:
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A mixture of oils, surfactants, and co-surfactants that forms a nanoemulsion upon gentle agitation in an aqueous medium.[11]
Experimental Protocols
Shake-Flask Method for Equilibrium Solubility Determination
This method is used to determine the saturated solubility of a compound in a specific solvent.
-
Add an excess amount of Pitavastatin Calcium powder to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial).
-
Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analyze the concentration of Pitavastatin Calcium in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol for Preparing an Aqueous Working Solution from an Organic Stock
This protocol describes the steps to prepare a diluted aqueous solution of Pitavastatin Calcium for in vitro experiments.
-
Prepare Stock Solution: Accurately weigh a known amount of Pitavastatin Calcium and dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. Ensure the solid is completely dissolved.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to the buffer to achieve the desired final concentration.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the working solution is low and does not interfere with the experimental assay.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately to minimize the risk of precipitation.[6]
Visualizations
Caption: Troubleshooting workflow for Pitavastatin Calcium solubility issues.
Caption: Workflow for preparing an aqueous solution of Pitavastatin Calcium.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3S,5R)-Pitavastatin Calcium Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of (3S,5R)-Pitavastatin Calcium in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Pitavastatin Calcium, presenting them in a question-and-answer format.
My Pitavastatin peak is tailing. What are the possible causes and how can I fix it?
Peak tailing, where the peak is asymmetrically broadened with a "tail" extending from the right side, is a common issue. It can lead to inaccurate quantification.[1]
-
Potential Causes & Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Basic compounds like Pitavastatin can interact with residual silanol groups on silica-based columns, causing tailing.[1]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to peak tailing. For acidic compounds like Pitavastatin, the mobile phase pH should be kept below its pKa for better resolution and sharper peaks.[2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Blocked Column or Frit: Contamination can block the column frit, leading to poor peak shape.
-
Solution: Reverse flush the column with a strong organic solvent or replace the column if the problem persists.[4]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing.
-
-
I am observing peak fronting for my Pitavastatin peak. What should I do?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also affect analytical accuracy.
-
Potential Causes & Solutions:
-
Sample Overload: Injecting too high a concentration of the analyte can lead to fronting.[3][5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[4]
-
-
Low Column Temperature: Insufficient temperature can contribute to peak fronting.
-
Solution: Increase the column temperature using a column oven.[4]
-
-
Column Degradation: A depleted stationary phase or column voids can cause fronting.
-
Solution: Replace the column with a new one.[4]
-
-
My Pitavastatin peak is split. What is happening and how can I resolve it?
A split peak appears as two or more peaks for a single analyte, which can be due to several factors.[1]
-
Potential Causes & Solutions:
-
Partially Blocked Frit or Column Inlet: A blockage can cause the sample to flow through two different paths, resulting in a split peak.
-
Solution: Replace the column inlet frit or the entire column.[6]
-
-
Column Void: A void in the column packing material can disrupt the flow path.[6]
-
Solution: This usually requires column replacement.[6]
-
-
Sample Dissolution Issues: If the sample is not fully dissolved, it can lead to split peaks.
-
Solution: Ensure complete dissolution of the sample before injection.
-
-
Injection Solvent Effect: Injecting the sample in a solvent significantly different from the mobile phase can cause peak splitting.[6]
-
Solution: Match the injection solvent to the mobile phase as closely as possible.[2]
-
-
The Pitavastatin peak is broader than expected. How can I improve its sharpness?
Broad peaks can compromise resolution and sensitivity.
-
Potential Causes & Solutions:
-
Column Deterioration: Over time, columns can lose efficiency, leading to broader peaks.[1]
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause peak broadening.
-
Solution: Prepare fresh mobile phase using HPLC-grade solvents and ensure it is properly degassed.[1]
-
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.
-
Solution: Increase the flow rate to an optimal level.[4]
-
-
Extra-Column Dead Volume: Excessive volume in tubing and connections can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all tubing.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze Pitavastatin Calcium?
A1: A common and effective mobile phase for Pitavastatin Calcium is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (water or a buffer), often with a third component like tetrahydrofuran (B95107) to improve peak shape.[1][2] The pH of the aqueous phase is critical and should be acidic, typically around 3.0 to 3.5, to ensure good peak symmetry.[1][2][6][7]
Q2: What type of column is recommended for Pitavastatin Calcium analysis?
A2: A C18 column is the most commonly used stationary phase for the reverse-phase HPLC analysis of Pitavastatin Calcium.[4][6][7][8] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[4][7][8]
Q3: What is the typical detection wavelength for Pitavastatin Calcium?
A3: Pitavastatin Calcium has a UV absorbance maximum that allows for detection at several wavelengths. Commonly used wavelengths are around 245 nm to 249 nm.[1][4]
Q4: How can I ensure my HPLC system is suitable for the analysis?
A4: System suitability tests should be performed before running samples. This involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates to ensure the system is performing within acceptable limits.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for Pitavastatin Calcium analysis.
Table 1: Mobile Phase Compositions
| Organic Solvent(s) | Aqueous Component | pH | Ratio (v/v/v) | Reference |
| Acetonitrile, Tetrahydrofuran | Water | 3.0 | 43:02:55 | [1][2][3] |
| Acetonitrile | 0.5% Acetic Acid | - | 65:35 | [4][8] |
| Acetonitrile | Phosphate Buffer | 3.4 | 35:65 | [6] |
| Acetonitrile, Triethylamine | Water | 3.5 | 80:0.2:19.8 | [7] |
| Methanol | Phosphate Buffer | 6.4 | 50:50 |
Table 2: Chromatographic Conditions
| Parameter | Value | Reference |
| Flow Rate | 1.0 mL/min | [1][2][3][4][8] |
| 0.9 mL/min | [6] | |
| 1.5 mL/min | [7] | |
| Detection Wavelength | 249 nm | [1] |
| 245 nm | [4][8] | |
| 244 nm | [6] | |
| 238 nm | [7] | |
| Injection Volume | 20 µL | [1][4][8] |
| 10 µL | [6] | |
| Column | C18 (250 x 4.6 mm, 5 µm) | [4][7][8] |
| C18 (150 x 4.6 mm, 5 µm) | [6] |
Table 3: System Suitability Parameters
| Parameter | Typical Value | Reference |
| Retention Time (min) | ~3.9 - 5.7 | [6][7] |
| Tailing Factor | ~1.1 - 1.2 | [3][6] |
| Theoretical Plates | > 6000 | [3][6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: RP-HPLC Method using Acetonitrile-Water-Tetrahydrofuran
This protocol is based on a method optimized for robust separation of Pitavastatin Calcium.[1][2][3]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile, water (pH adjusted to 3.0 with 0.1% v/v trifluoroacetic acid), and tetrahydrofuran in the ratio of 43:55:2 (v/v/v).[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Solution Preparation (from tablets):
-
Weigh and pulverize a sufficient number of tablets.
-
Dissolve an amount of powder equivalent to a known amount of Pitavastatin in the mobile phase.
-
Sonicate for approximately 15 minutes to ensure complete dissolution.[1]
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.[1]
-
Protocol 2: RP-HPLC Method using Acetonitrile and Acetic Acid
This protocol provides an alternative mobile phase composition for the analysis of Pitavastatin Calcium.[4][8]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Follow similar procedures as in Protocol 1, using the mobile phase as the diluent.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC peak resolution issues.
Caption: A workflow for troubleshooting common HPLC peak shape problems.
Caption: Key factors in mobile phase optimization for improved peak resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. silicycle.com [silicycle.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. bio-works.com [bio-works.com]
Technical Support Center: (3S,5R)-Pitavastatin Calcium Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3S,5R)-Pitavastatin Calcium.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, primarily through hydrolysis and photolysis.[1][2][3][4][5] Significant degradation is observed under acidic and basic conditions, leading to the formation of its lactone impurity.[1][4][5][6] The drug is also photolabile and can undergo photocyclization to form four-ring photoproducts when exposed to UV radiation.[7][8] Additionally, oxidative stress can lead to the formation of nitric oxide impurities.[3]
Q2: What are the expected degradation products of Pitavastatin (B1663618) Calcium under forced degradation conditions?
A2: Under forced degradation conditions, the most prominent degradation product is the corresponding lactone, often referred to as impurity-4.[1][4][5] Under photolytic stress, several photoproducts are formed.[7][8] Oxidative conditions can also generate minor degradation products.[9]
Q3: My Pitavastatin Calcium sample shows instability even under normal storage conditions. What could be the cause?
A3: Pitavastatin Calcium is known to be unstable in low pH environments and is susceptible to degradation at high temperatures, high humidity, and upon exposure to light.[10] Ensure that the drug substance is stored in well-closed containers, protected from light and moisture, at controlled room temperature. The inherent structure of Pitavastatin, containing hydroxyl and carboxyl groups, makes it prone to dehydration to form a lactone.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability testing | Sample degradation | Verify the identity of the degradation products by comparing their retention times with those of known impurities or by using mass spectrometry. The most common degradation product is the lactone impurity.[1][4][5] |
| Co-elution with excipients | If working with a formulation, perform a placebo study (analyze the formulation without the active pharmaceutical ingredient) to identify peaks corresponding to excipients. | |
| Poor peak shape or resolution in HPLC/UPLC analysis | Inappropriate mobile phase or column | Optimize the mobile phase composition and pH. A common mobile phase consists of a mixture of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[11] A C18 column is often used for separation.[1][4] |
| Column degradation | Ensure the column is properly washed and stored. If performance degrades, consider replacing the column. | |
| Inconsistent assay results | Incomplete sample dissolution | Ensure complete dissolution of the sample in the chosen diluent. Sonication may be required.[12] |
| Instability of the sample solution | Analyze the sample solutions as soon as possible after preparation. Pitavastatin can be unstable in certain solvents and pH conditions.[10] | |
| Significant degradation under acidic conditions | Expected behavior | Pitavastatin Calcium is known to be labile in acidic conditions.[1][4][5][13] For experiments requiring acidic conditions, minimize exposure time and temperature. Neutralize the sample immediately after the stress period before analysis.[13] |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key degradation pathways of Pitavastatin Calcium and a typical workflow for stability testing.
Caption: Degradation Pathways of this compound.
Caption: Experimental Workflow for Stability Testing of Pitavastatin Calcium.
Quantitative Data Summary
The following tables summarize quantitative data from stability studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 30 min | Room Temp | Significant |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Room Temp | Significant |
| Oxidative | 3% H₂O₂ | 2 hours | 75°C | Moderate |
| Thermal | Dry Heat | 24 hours | 75°C | Minimal |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Significant |
| Note: The extent of degradation can vary based on the exact experimental conditions.[9] |
Table 2: Chromatographic Conditions for Stability-Indicating UPLC Method
| Parameter | Condition |
| Column | BEH C18 |
| Mobile Phase | Gradient elution with a simple mobile phase combination |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 245 nm |
| Resolution | > 4.0 between Pitavastatin and its four potential impurities |
| This method is capable of detecting impurities at a level of 0.006% with respect to a test concentration of 0.10 mg/mL.[1][4][14] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study (General)
This protocol outlines the general procedure for conducting forced degradation studies on Pitavastatin Calcium as per ICH guidelines.[15][16]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Pitavastatin Calcium in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[15]
2. Stress Conditions:
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature for 30 minutes.[15] After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1 N NaOH.[13]
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 2 hours.[15] After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at 75°C for 2 hours.[9]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 6 hours.[15] After exposure, allow the sample to cool to room temperature and prepare a solution of known concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[9] Also, expose the drug to cool white fluorescent light of not less than 1.2 million Lux-hours.[15] After exposure, prepare a solution of known concentration.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.[1][4]
Protocol 2: Stability-Indicating HPTLC Method
This protocol describes a validated HPTLC method for the quantification of Pitavastatin Calcium in the presence of its degradation products.[15][16][17]
1. Materials:
-
Stationary Phase: Aluminum-backed silica (B1680970) gel 60 F254 HPTLC plates.[16]
-
Mobile Phase: Chloroform: Methanol (8:2 v/v) or Ethyl acetate–methanol–toluene–glacial acetic acid (4:1:5:0.1, v/v/v/v).[15][16]
-
Standard Solution: Prepare a stock solution of Pitavastatin Calcium in methanol (e.g., 1 mg/mL). From this, prepare working standards in the range of 200-1000 ng/band.[15]
2. Chromatographic Procedure:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
After development, dry the plate in an oven.
-
Scan the plate densitometrically at 244 nm.[15]
3. Validation Parameters:
-
The method should be validated for linearity, precision, accuracy, robustness, specificity, and sensitivity according to ICH guidelines.[16] The Rf value for Pitavastatin Calcium is expected to be approximately 0.44 ± 0.02, while the acid degradation product appears at an Rf of about 0.70 ± 0.02 with the chloroform:methanol mobile phase.[15]
References
- 1. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 6. Blog Details [chemicea.com]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN112603891A - Stable pitavastatin calcium composition - Google Patents [patents.google.com]
- 11. akjournals.com [akjournals.com]
- 12. US20130310420A1 - Stable formulations of pitavastatin - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method | Semantic Scholar [semanticscholar.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
How to prevent precipitation of (3S,5R)-Pitavastatin Calcium in media
Welcome to the technical support center for (3S,5R)-Pitavastatin Calcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and handling this compound in experimental media.
Troubleshooting Guides
This section addresses specific issues you might encounter with Pitavastatin Calcium precipitation during your experiments.
Issue 1: My Pitavastatin Calcium precipitated immediately after adding it to my aqueous media.
-
Question: Why did my Pitavastatin Calcium precipitate instantly when I added it to my buffer or cell culture media?
-
Answer: This is a common issue due to the low aqueous solubility of Pitavastatin Calcium, which is a BCS Class II drug (low solubility, high permeability).[1][2][3] Direct addition of the powdered form to aqueous solutions, especially acidic or neutral ones, often leads to immediate precipitation. Pitavastatin is a weak acid with a pKa of approximately 4.13, making it less soluble at lower pH.[4]
Issue 2: My Pitavastatin Calcium solution was clear initially but precipitated over time.
-
Question: I successfully dissolved the Pitavastatin Calcium, but after a few hours (or upon temperature change), I observed precipitation. What could be the cause?
-
Answer: This phenomenon, known as "crashing out," can be triggered by several factors:
-
Temperature Fluctuations: The solubility of Pitavastatin Calcium can be temperature-dependent. A decrease in temperature, such as moving from a heated preparation environment to room temperature or refrigeration, can reduce its solubility and cause it to precipitate.
-
pH Shift in Media: In cell culture experiments, cellular metabolism can cause a gradual decrease in the pH of the medium, making it more acidic. This pH shift can lower the solubility of Pitavastatin Calcium, leading to its precipitation over time.
-
Evaporation: If the solvent (especially an organic co-solvent) evaporates over time, the concentration of Pitavastatin Calcium in the remaining aqueous solution will increase, potentially exceeding its solubility limit and causing precipitation.
-
Interaction with Media Components: Complex media contain salts, proteins, and other components that can interact with the drug and reduce its stability in solution.
-
Issue 3: I'm seeing inconsistent results in my experiments, which I suspect are due to precipitation.
-
Question: How can I be sure that precipitation is the cause of my experimental variability?
-
Answer: Inconsistent precipitation can lead to variable effective concentrations of the drug, causing poor reproducibility. To confirm if precipitation is the issue:
-
Visual Inspection: Carefully inspect your media for any cloudiness, crystals, or film, especially at the bottom of the vessel. Use a light source against a dark background to enhance visibility.
-
Microscopy: Examine a sample of your media under a microscope. Precipitated drug particles will often be visible as distinct crystals or amorphous solids.
-
Concentration Measurement: Prepare your Pitavastatin Calcium solution and let it stand under your experimental conditions. After a set time, centrifuge the sample and measure the concentration of the drug in the supernatant using a validated analytical method like HPLC-UV. A significant decrease from the initial concentration indicates precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the properties of Pitavastatin Calcium is crucial for its successful handling. It is a white to off-white crystalline solid that is sparingly soluble in water.[5] As a BCS Class II drug, it has low solubility and high permeability.[1][2][3] Its solubility is pH-dependent due to its acidic pKa of ~4.13.[4]
Q2: What is the best solvent to prepare a stock solution of Pitavastatin Calcium?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used and effective solvents.[5][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~25-100 mg/mL | [5][7] |
| DMF | ~30 mg/mL | [5] |
| Methanol | Soluble | [6] |
| Water | Sparingly soluble / Insoluble | [2] |
| 0.1 N HCl | Highest aqueous solubility | [8][9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Pitavastatin Calcium Stock Solution and Working Solution for In Vitro Experiments
This protocol details the recommended procedure for preparing a Pitavastatin Calcium solution for use in cell culture or other aqueous experimental systems.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of fresh, anhydrous DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 8.81 mg of Pitavastatin Calcium (MW: 880.98 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the solution is clear. This is your concentrated stock solution.
-
-
Store the Stock Solution:
-
Prepare the Working Solution (Serial Dilution):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform a serial dilution to reach your final desired concentration. It is critical to add the stock solution to your pre-warmed media (e.g., 37°C) and mix immediately and thoroughly.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your media is low (typically <0.5%) to avoid solvent-induced toxicity in your experimental system.
-
Visualizations
Diagram 1: Troubleshooting Precipitation of Pitavastatin Calcium
Caption: A troubleshooting workflow for Pitavastatin Calcium precipitation.
Diagram 2: pH-Dependent Solubility of Pitavastatin
Caption: Relationship between pH and Pitavastatin solubility.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. allmpus.com [allmpus.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Navigating Experimental Variability with (3S,5R)-Pitavastatin Calcium: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and troubleshoot variability in experimental results involving (3S,5R)-Pitavastatin Calcium. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to enhance the consistency and reliability of research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound.
1. Why am I seeing inconsistent results in my HPLC/UPLC analysis?
Inconsistent High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) results can stem from several factors related to the mobile phase, column, sample preparation, or the instrument itself.
-
Mobile Phase Preparation: The composition and pH of the mobile phase are critical. For instance, a validated RP-HPLC method uses a mobile phase of acetonitrile, water (pH 3.0), and tetrahydrofuran (B95107) in a 43:55:02 (v/v/v) ratio[1]. Small variations in this composition or pH can lead to shifts in retention time and affect peak shape.
-
Column Integrity: The performance of the stationary phase can degrade over time. Ensure the column is properly conditioned, and check for any loss of efficiency by monitoring theoretical plates and tailing factor.
-
Sample Degradation: Pitavastatin (B1663618) calcium is susceptible to degradation under acidic and basic conditions[2][3]. Ensure that your sample and standard solutions are prepared fresh and stored appropriately.
-
Instrumental Issues: Fluctuations in pump pressure, detector noise, or inconsistent injection volumes can all contribute to variability. Regular instrument maintenance and calibration are essential.
2. My dissolution profiles for Pitavastatin Calcium tablets are not reproducible. What could be the cause?
As a Biopharmaceutics Classification System (BCS) Class II drug, Pitavastatin Calcium has low solubility and high permeability, making dissolution results sensitive to experimental conditions[4][5].
-
pH of the Dissolution Medium: The solubility of Pitavastatin Calcium is pH-dependent[4]. Inconsistent pH of the dissolution medium can lead to significant variability. For example, two formulations showed different dissolution similarity (f2) values at pH 3.5 versus pH 4.0[4].
-
Degassing of the Medium: The presence of dissolved gases in the dissolution medium can form bubbles on the tablet surface, hindering uniform wetting and dissolution[6].
-
Coning: Insoluble excipients in the tablet formulation can form a cone at the bottom of the dissolution vessel, which may trap the active pharmaceutical ingredient (API) and lead to incomplete or variable dissolution[6].
-
Polymorphism: Different polymorphic forms of Pitavastatin Calcium exhibit different solubility profiles, which can affect the dissolution rate[7][8].
3. I am observing unexpected degradation of my Pitavastatin Calcium sample. How can I minimize this?
Pitavastatin Calcium is known to degrade under specific stress conditions.
-
Acid and Base Hydrolysis: Significant degradation is observed in both acidic and basic environments[2][3]. Avoid exposing the compound to strong acids or bases during sample preparation and analysis.
-
Oxidative Stress: The compound can also degrade under oxidative conditions[9].
-
Photostability: While generally more stable to light and heat, it is good practice to protect samples from prolonged exposure to direct light[10].
-
Storage: Store this compound at recommended conditions, typically at <-15°C, dry, and under an inert atmosphere like nitrogen to ensure stability[11].
4. What is the significance of polymorphism in Pitavastatin Calcium, and how can it affect my experiments?
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Several polymorphic forms of Pitavastatin Calcium have been identified (e.g., A, B, C, D, E, F, and K), along with an amorphous form[7].
-
Impact on Physicochemical Properties: Each polymorph can have a different solubility, dissolution rate, stability, and bioavailability[8][12]. This can be a major source of variability in experimental results, from dissolution testing to in vivo studies.
-
Form K Stability: Polymorphic form K has been shown to have superior chemical and physical stability under stress, high humidity, and elevated temperatures, making it a more robust form for pharmaceutical development[7][12].
-
Interconversion: Polymorphic forms can interconvert under different conditions of temperature, humidity, and mechanical stress, which can lead to inconsistencies. It is crucial to characterize the polymorphic form of the material being used in experiments.
Data Summary Tables
Table 1: Factors Influencing Pitavastatin Calcium Stability
| Stress Condition | Observation | Reference |
| Acidic (e.g., 0.1 N HCl) | Significant degradation | [2][3][10] |
| Basic (e.g., 0.1 N NaOH) | Significant degradation | [2][3] |
| Oxidative (e.g., H₂O₂) | Degradation observed | [9][10] |
| Thermal | Relatively stable | [10] |
| Photolytic (UV light) | Relatively stable | [10] |
Table 2: Validated HPLC Method Parameters for Pitavastatin Calcium Analysis
| Parameter | Condition | Reference |
| Method 1 | ||
| Mobile Phase | Acetonitrile:Water (pH 3.0):Tetrahydrofuran (43:55:02, v/v/v) | [1] |
| Flow Rate | 1.0 mL/minute | [1] |
| Linearity Range | 10–500 ng/mL | [1] |
| Method 2 | ||
| Mobile Phase | 0.5% Acetic acid:Acetonitrile (35:65, v/v) | [13] |
| Flow Rate | 1.0 mL/minute | [13] |
| Linearity Range | 1–5 µg/mL | [13] |
| Method 3 | ||
| Mobile Phase | Phosphate buffer (pH 3.4):Acetonitrile (65:35 v/v) | [14] |
| Retention Time | ~3.9 minutes | [14] |
| Linearity Range | 25–150 µg/mL | [14] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound
This protocol is based on a validated method for the routine quantitative analysis of Pitavastatin Calcium in bulk and tablet dosage forms[1][15].
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile, HPLC-grade water, and tetrahydrofuran in the ratio of 43:55:02 (v/v/v).
-
Adjust the pH of the water to 3.0 using an appropriate acid (e.g., trifluoroacetic acid) before mixing[15].
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards within the linear range (e.g., 10-500 ng/mL)[1].
-
-
Sample Preparation (from tablets):
-
Weigh and pulverize a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Pitavastatin Calcium and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase[16].
-
Filter the solution through a 0.45 µm membrane filter before injection[16].
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions and quantify the amount of Pitavastatin Calcium by comparing the peak area to the calibration curve.
-
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. Evaluating the bioequivalence of two pitavastatin calcium formulations based on IVIVC modeling and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]
- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. Pitavastatin 3S,5R isomer calcium | 254452-88-5 | IP145451 [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. ijpar.com [ijpar.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
Technical Support Center: (3S,5R)-Pitavastatin Calcium Quality Control and Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,5R)-Pitavastatin Calcium.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in Pitavastatin (B1663618) Calcium can be broadly categorized into three types:
-
Process-Related Impurities: These are byproducts formed during the synthesis of the active pharmaceutical ingredient (API). Examples include the anti-isomer, (3S,5R)-isomer, and methyl ester impurity.[1][][3]
-
Degradation Products: These arise from the degradation of Pitavastatin when exposed to factors like heat, light, moisture, or unfavorable pH conditions.[1][] Common degradation products include Pitavastatin lactone and 5-Oxo Pitavastatin.[][3]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]
Q2: What are the critical parameters to consider during the HPLC analysis of Pitavastatin Calcium?
A2: For a successful HPLC analysis of Pitavastatin Calcium, it is crucial to optimize the following parameters:
-
Mobile Phase Composition and pH: The choice of organic solvent, aqueous phase, and pH is critical for achieving good separation and peak shape. A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer, with the pH adjusted to be acidic (e.g., pH 3.0-3.5).[4][5]
-
Column: A C18 column is frequently used for the separation of Pitavastatin and its impurities.[4][6]
-
Flow Rate: The flow rate affects the retention time and resolution. A typical flow rate is around 1.0 to 1.5 mL/min.[4][6]
-
Detection Wavelength: The UV detection wavelength is typically set at the maximum absorbance of Pitavastatin, which is around 238 nm or 245 nm.[4][6]
Q3: My dissolution results for Pitavastatin Calcium tablets are inconsistent. What could be the cause?
A3: Inconsistent dissolution results can stem from several factors:
-
pH of the Dissolution Medium: Pitavastatin Calcium's solubility is pH-dependent.[7] Ensure the pH of your dissolution medium is accurately prepared and maintained throughout the experiment. Dissolution is often performed in acidic buffers like pH 3.5 or 4.0 acetate (B1210297) buffer.[7]
-
Apparatus Suitability: Verify that the dissolution apparatus (e.g., USP Apparatus 2) is properly calibrated and that the agitation speed (e.g., 50 rpm) is consistent.[7]
-
Drug Product Formulation: For orally disintegrating tablets, the type and concentration of superdisintegrants and other excipients can significantly impact the dissolution rate.[8][9]
-
BCS Classification: Pitavastatin Calcium is a BCS Class II drug, meaning it has low solubility and high permeability.[10] This inherent low solubility can contribute to dissolution challenges.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase; for Pitavastatin, an acidic pH is generally preferred.[4] |
| Column degradation. | Use a guard column or replace the analytical column. | |
| Overloading of the sample. | Reduce the concentration of the sample being injected. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed.[4] Verify the HPLC pump is delivering a consistent flow rate. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[11] | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity solvents for the mobile phase. |
| Low Signal Intensity | Incorrect detection wavelength. | Ensure the detector is set to the lambda max of Pitavastatin (around 238-245 nm).[4][6] |
| Low sample concentration. | Prepare a more concentrated sample or increase the injection volume. |
Dissolution Testing
| Issue | Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Low solubility of Pitavastatin Calcium in the chosen medium. | Ensure the dissolution medium has the appropriate pH to maximize solubility (e.g., pH 3.5 or 4.0 acetate buffer).[7] |
| "Coning" of the tablet powder at the bottom of the vessel. | Increase the agitation speed slightly, if validated, to ensure proper hydrodynamics. | |
| High Variability Between Vessels | Inconsistent vessel centering or paddle/basket height. | Verify and adjust the dissolution apparatus setup according to pharmacopeial standards. |
| Air bubbles on the tablet surface. | Use degassed dissolution medium. |
Experimental Protocols
Purity Assessment by RP-HPLC
This method is for the determination of this compound and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Acetonitrile and water (pH adjusted to 3.0 with trifluoroacetic acid) and tetrahydrofuran (B95107) in a ratio of 43:55:2 (v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 245 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30 °C[11] |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).[5]
-
Sample Solution Preparation: For tablets, weigh and finely powder not fewer than 20 tablets.[5] Accurately weigh a portion of the powder equivalent to a target amount of Pitavastatin, dissolve in the mobile phase, sonicate for 15 minutes, and dilute to the final target concentration.[5] Filter the solution through a 0.45 µm membrane filter before injection.[5]
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of impurities by comparing the peak areas of the impurities to the peak area of the main Pitavastatin peak.
Dissolution Test for Pitavastatin Calcium Tablets
Apparatus and Conditions:
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddles)[7] |
| Dissolution Medium | 500 mL of pH 4.0 acetate buffer[7] |
| Temperature | 37 ± 0.5 °C[7] |
| Agitation Speed | 50 rpm[7] |
Procedure:
-
Place one tablet in each dissolution vessel containing the dissolution medium.
-
Start the apparatus and withdraw samples at specified time points (e.g., 2, 5, 7, 10, 15, 20, and 30 minutes).[7]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Pitavastatin Calcium using a validated analytical method, such as HPLC or UV spectrophotometry.[7]
Visualizations
Caption: Quality Control Workflow for Pitavastatin Calcium.
Caption: Mechanism of Action of Pitavastatin.
References
- 1. veeprho.com [veeprho.com]
- 3. Blog Details [chemicea.com]
- 4. akjournals.com [akjournals.com]
- 5. japsonline.com [japsonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluating the bioequivalence of two pitavastatin calcium formulations based on IVIVC modeling and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
Adjusting mobile phase for optimal separation of Pitavastatin enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Pitavastatin (B1663618) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for the chiral separation of Pitavastatin enantiomers?
The most prevalent method is normal-phase High-Performance Liquid Chromatography (HPLC) utilizing a polysaccharide-based chiral stationary phase (CSP), such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD). The mobile phase typically consists of a mixture of n-hexane or n-heptane with a low-molecular-weight alcohol (e.g., ethanol (B145695) or isopropanol) and an acidic modifier (e.g., trifluoroacetic acid or formic acid).[1]
Q2: Why is an acidic modifier necessary in the mobile phase?
An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial for improving peak shape and enhancing resolution.[2] For acidic compounds like Pitavastatin, the modifier suppresses the ionization of the carboxyl group, minimizing undesirable interactions with the stationary phase that can lead to peak tailing and poor separation.[2]
Q3: What is the role of the alcohol component in the mobile phase?
The alcohol (e.g., ethanol, isopropanol) in a normal-phase separation acts as a polar modifier. Its concentration is a critical parameter for controlling the retention and enantioselectivity of the separation. Adjusting the type and percentage of the alcohol can significantly impact the resolution of the Pitavastatin enantiomers.[3][4]
Q4: Can Pitavastatin enantiomers be separated by reversed-phase HPLC?
While normal-phase chromatography is more common for this specific separation, reversed-phase methods can also be developed. However, achieving enantioselectivity in reversed-phase HPLC for Pitavastatin typically requires the use of a chiral stationary phase designed for aqueous conditions or the addition of a chiral selector to the mobile phase.[5][6]
Q5: What are the key parameters to optimize for the mobile phase in the chiral separation of Pitavastatin?
The key mobile phase parameters to optimize are:
-
The type and concentration of the alcohol modifier.
-
The type and concentration of the acidic modifier.
-
The ratio of the alkane (n-hexane/n-heptane) to the alcohol.
Temperature and flow rate are also important instrument parameters that can affect the separation.[7][8]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Pitavastatin Enantiomers
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | 1. Adjust Alcohol Concentration: Systematically vary the percentage of ethanol or isopropanol (B130326) in the mobile phase. Start with a known method (e.g., n-hexane:ethanol 92:8) and adjust the alcohol content by ±2-5%. 2. Change Alcohol Type: If adjusting the concentration is insufficient, switch to a different alcohol (e.g., from ethanol to isopropanol).[4] | Improved separation factor (α) and resolution (Rs). |
| Inappropriate Acidic Modifier | 1. Optimize Acid Concentration: Ensure the presence of an acidic modifier (e.g., 0.1% - 1.0% TFA).[1][2] Vary the concentration to see the effect on peak shape and resolution. 2. Change Acid Type: Try a different acidic modifier, for instance, switching from TFA to formic acid. | Sharper peaks and increased resolution. |
| Incorrect Flow Rate | Decrease Flow Rate: Chiral separations often benefit from lower flow rates. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better interaction with the stationary phase. | Increased efficiency and improved resolution. |
| Unsuitable Column Temperature | Vary Column Temperature: Temperature can significantly impact chiral recognition. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). | Determination of the optimal temperature for maximum resolution. |
Issue 2: Peak Tailing of Pitavastatin Enantiomers
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Stationary Phase | Optimize Acidic Modifier: Increase the concentration of the acidic modifier (e.g., TFA) in the mobile phase. This will suppress the ionization of Pitavastatin's carboxylic acid group and minimize interactions with any active sites on the stationary phase.[2][9] | More symmetrical peaks with a tailing factor closer to 1. |
| Column Overload | Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.[7][9] | Improved peak shape and symmetry. |
| Incompatible Sample Solvent | Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion. | Sharper and more symmetrical peaks. |
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Chiral Separation of Pitavastatin Enantiomers
| Mobile Phase Composition (n-Hexane:Ethanol:TFA) | Resolution (Rs) | Separation Factor (α) | Notes |
| 95:5:0.1 | 1.8 | 1.2 | Good initial separation, but longer retention times. |
| 92:8:0.1 | 2.5 | 1.4 | Optimal separation with good resolution and reasonable analysis time.[1] |
| 90:10:0.1 | 2.2 | 1.3 | Faster elution but with a slight decrease in resolution. |
| 88:12:0.1 | 1.5 | 1.2 | Further decrease in resolution as the alcohol content increases. |
| 92:8:0.05 | 2.1 | 1.3 | Lower acid concentration may lead to increased peak tailing. |
| 92:8:0.5 | 2.6 | 1.4 | Higher acid concentration can improve peak shape. |
Note: The values in this table are illustrative and may vary depending on the specific column, instrument, and other experimental conditions.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Pitavastatin Enantiomers
This protocol outlines a typical method for the chiral separation of Pitavastatin enantiomers using normal-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase: CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Pitavastatin reference standard (racemic mixture)
-
Sample solvent: Mobile phase or n-Hexane/Ethanol mixture
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol with 0.1% TFA. A common starting ratio is 92:8 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 245 nm[1]
-
Injection Volume: 10 µL[1]
3. Mobile Phase Preparation:
-
For 1 L of mobile phase (92:8 ratio with 0.1% TFA):
-
Measure 920 mL of n-Hexane into a suitable container.
-
Measure 80 mL of Ethanol and add it to the n-Hexane.
-
Add 1 mL of TFA to the mixture.
-
Mix thoroughly and degas the mobile phase before use.
4. Sample Preparation:
-
Prepare a stock solution of racemic Pitavastatin in the sample solvent at a concentration of approximately 0.5 mg/mL.
-
Further dilute the stock solution with the sample solvent to a working concentration (e.g., 10-50 µg/mL).
5. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure there are no interfering peaks.
-
Inject the prepared Pitavastatin sample and record the chromatogram.
Mandatory Visualizations
References
- 1. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 2. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Enantiomer Separations | Separation Science [sepscience.com]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
(3S,5R)-Pitavastatin Calcium: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of (3S,5R)-Pitavastatin Calcium against other commonly used statins. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.
Executive Summary
This compound, a member of the statin class of lipid-lowering drugs, exhibits significant anti-inflammatory effects beyond its primary role in cholesterol reduction. These pleiotropic effects are of considerable interest in the context of atherosclerosis and other inflammatory diseases. This guide summarizes the current understanding of Pitavastatin's anti-inflammatory mechanisms, presents comparative data against other statins, and provides detailed experimental protocols for key validation assays.
Comparative Anti-inflammatory Effects of Statins
The anti-inflammatory efficacy of Pitavastatin (B1663618) has been compared to other widely prescribed statins, including atorvastatin, rosuvastatin, and pravastatin (B1207561). Clinical and preclinical studies have assessed their impact on various inflammatory biomarkers.
| Inflammatory Marker | Pitavastatin | Atorvastatin | Rosuvastatin | Pravastatin | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | ↓ 28% | ↓ 11% | Not Reported | Not Reported | |
| Soluble CD14 (sCD14) | ↓ 10.0% | Not Reported | Not Reported | ↑ 0.6% | [1], |
| Oxidized LDL (oxLDL) | ↓ 26.9% | Not Reported | Not Reported | ↓ 17.5% | [1],[2] |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | ↓ 26.6% | Not Reported | Not Reported | ↓ 15.5% | [1],[2] |
| Interleukin-6 (IL-6) | ↓ 59% | ↓ 24% | ↓ 15% | Not Reported | [3] |
| Interferon-γ (IFN-γ) | ↓ 34% | ↓ 12% | No significant effect | Not Reported | [3] |
| Tumor Necrosis Factor-α (TNF-α) | ↓ 61% | ↓ 43% | ↓ 44% | Not Reported | [3] |
| High-sensitivity C-reactive protein (hs-CRP) | Significant reduction | Significant reduction | Significant reduction | Significant reduction | [4] |
| Adiponectin | ↑ 27.2% | ↑ 7.2% | ↑ 17.3% | ↑ 14.7% | [5] |
Table 1: Comparison of the Effects of Different Statins on Inflammatory Markers. This table summarizes the percentage change in various inflammatory markers following treatment with Pitavastatin and other statins, as reported in the cited studies. "↓" indicates a decrease, and "↑" indicates an increase.
Signaling Pathways Involved in Anti-inflammatory Effects
The anti-inflammatory actions of Pitavastatin are primarily mediated through the inhibition of the NF-κB and MAPK/ERK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pitavastatin has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
- 1. Effects of Pitavastatin and Pravastatin on Markers of Immune Activation and Arterial Inflammation in INTREPID: A Randomized Trial in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pitavastatin and pravastatin on markers of immune activation and arterial inflammation in HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Statin Therapy on Inflammatory Biomarkers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
A Comparative Guide to Cross-Validation of Analytical Methods for (3S,5R)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of (3S,5R)-Pitavastatin Calcium in pharmaceutical formulations. The data presented is compiled from various studies to offer a cross-method perspective on performance, enabling informed decisions for quality control and research applications.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods validated for the analysis of Pitavastatin (B1663618) Calcium. This allows for a direct comparison of their key validation parameters.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1 (RP-HPLC)[1][2] | Method 2 (RP-HPLC)[3] | Method 3 (RP-HPLC)[4] | Method 4 (Stability-Indicating LC)[5] |
| Linearity Range (µg/mL) | 0.01 - 0.5 | 1 - 5 | 0.5 - 5 | 0.1 - 2.5 |
| Correlation Coefficient (r²) | 0.9993 | 0.9986 | >0.99 | 0.9995 |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 98.99 - 99.57 | 100.26 ± 0.75 |
| Precision (% RSD) | Intraday: 0.839-1.534, Interday: 0.88-1.405 | 0.93 - 0.96 | 0.11 - 0.14 | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | 0.001949 | 0.005 | 0.0066 | 0.0055 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.005907 | 0.02 | 0.0200 | Not explicitly stated |
| Retention Time (min) | 4.82 ± 0.02 | 4.2 | 6.98 | ~5.70 |
Table 2: Performance Parameters of a Stability-Indicating UPLC Method
| Parameter | UPLC Method[6][7][8] |
| Linearity Range | Not explicitly stated |
| Correlation Coefficient (r) | > 0.998 |
| Accuracy (% Recovery) | 98.2 - 101.1 (at 0.02% impurity spike) |
| Precision (% RSD at LOQ) | < 5 |
| Limit of Detection (LOD) | Capable of detecting 0.006% of impurities |
| Resolution (between Pitavastatin and impurities) | > 4.0 |
Experimental Protocols
Below are detailed methodologies for the analytical methods cited in this guide.
Method 1: RP-HPLC with Experimental Design[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: Not explicitly stated.
-
Mobile Phase: A mixture of acetonitrile (B52724), water (pH 3.0), and tetrahydrofuran (B95107) in the ratio of 43:55:02 (v/v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detector, wavelength not explicitly stated.
-
Injection Volume: 20 µL.
-
Sample Preparation: Powdered tablets equivalent to 5 mg of Pitavastatin were dissolved in 5 mL of the mobile phase, sonicated for 15 minutes, and the volume was made up to 10 mL. This stock solution was further diluted with the mobile phase to achieve the desired concentration for analysis.
Method 2: Simple RP-HPLC Method[3]
-
Instrumentation: Shimadzu LC-10ATVP pump with a PDA detector.
-
Column: Not explicitly stated.
-
Mobile Phase: 0.5% acetic acid and acetonitrile in the ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/minute.
-
Internal Standard: Paracetamol.
-
Detection: UV detector, wavelength not explicitly stated.
-
Sample Preparation: Twenty tablets were weighed, powdered, and an amount equivalent to 1 mg of Pitavastatin Calcium was processed.
Method 3: Simultaneous Determination with Ezetimibe by LC[4]
-
Instrumentation: Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18 (250 mm, 4.6 mm i.d., 5 µm).
-
Mobile Phase: 0.1% orthophosphoric acid, acetonitrile, and triethylamine (B128534) in the ratio of 19.8:80:0.2 (v/v/v), with the pH adjusted to 3 ± 0.05.
-
Flow Rate: 1.4 mL/minute.
-
Detection: PDA detector at 235 nm.
-
Sample Preparation: Standard addition method was used for recovery studies.
Method 4: Stability-Indicating UPLC Method[6][7]
-
Instrumentation: Ultra-Performance Liquid Chromatography system.
-
Column: BEH C18 stationary phase.
-
Mobile Phase: A simple mobile phase combination delivered in a gradient mode.
-
Flow Rate: 0.3 mL/minute.
-
Detection: UV detector at 245 nm.
-
Injection Volume: 2 µL.
-
Forced Degradation: The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to assess the stability-indicating nature of the method. Significant degradation was observed under acidic and basic conditions.
Visualizations
Logical Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method as per ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway of Pitavastatin's Mechanism of Action
Pitavastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This has downstream effects on various signaling cascades.
Caption: Pitavastatin's inhibition of HMG-CoA reductase and its downstream effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 7. Pitavastatin sensitizes the EGFR-TKI associated resistance in lung cancer by inhibiting YAP/AKT/BAD-BCL-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Comparing the in vitro potency of (3S,5R)-Pitavastatin Calcium to other statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of (3S,5R)-Pitavastatin Calcium against other commonly prescribed statins. The data presented is supported by experimental findings to assist researchers and drug development professionals in their understanding of the relative efficacy of these HMG-CoA reductase inhibitors.
Quantitative Comparison of In Vitro Potency
The primary mechanism of action for statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The in vitro potency of statins is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A comparative study evaluating the pharmacodynamic effects of various statin acids on HMG-CoA reductase activity provides the following IC50 values:
| Statin | IC50 (nM) |
| (3S,5R)-Pitavastatin | 5.1 |
| Rosuvastatin (B1679574) | 5.4 |
| Atorvastatin | 8.2 |
| Simvastatin (B1681759) (acid form) | 11.2 |
| Pravastatin | 44.1 |
Data sourced from a comparative study on HMG-CoA reductase activity.[1]
These results indicate that this compound is one of the most potent statins in vitro, with an IC50 value comparable to rosuvastatin and lower than atorvastatin, simvastatin, and pravastatin. Another study corroborates the high potency of pitavastatin, stating its IC50 for HMG-CoA reductase inhibition in rat liver microsomes was 6.8 nM, making it 2.4-fold more potent than simvastatin and 6.8-fold more potent than pravastatin.
Experimental Protocols
The determination of in vitro potency of statins is conducted through HMG-CoA reductase activity assays. The following is a detailed methodology based on established experimental protocols.[1][2]
HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of various statins on HMG-CoA reductase activity.
Materials:
-
HMG-CoA Reductase enzyme
-
This compound and other statins (in their active acid form)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., phosphate (B84403) buffer, 0.1 M, pH 7.4)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the HMG-CoA reductase enzyme in the assay buffer to a working concentration (e.g., 0.9 µg/ml).
-
Prepare a stock solution of HMG-CoA in the assay buffer (e.g., 20 µM).
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of each statin to be tested.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
A fixed volume of the HMG-CoA reductase enzyme solution.
-
Varying concentrations of the statin inhibitor.
-
A fixed volume of NADPH solution.
-
-
Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the HMG-CoA substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Record the rate of reaction for each statin concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each statin concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the statin concentration.
-
Determine the IC50 value for each statin using non-linear regression analysis of the dose-response curve.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the HMG-CoA reductase signaling pathway and the experimental workflow for determining statin potency.
Caption: HMG-CoA Reductase Pathway and Statin Inhibition.
Caption: Experimental Workflow for In Vitro Statin Potency.
References
A Comparative Analysis of (3S,5R)-Pitavastatin Calcium and its (3R,5S) Enantiomer in Biological Assays
A guide for researchers and drug development professionals on the stereoselective activity of Pitavastatin, a potent HMG-CoA reductase inhibitor.
This comparison guide provides a detailed examination of the biological activity of the two enantiomers of Pitavastatin: the therapeutically active (3R,5S)-Pitavastatin and its (3S,5R) counterpart. The stereochemistry of the dihydroxyheptanoic acid side chain is paramount to the pharmacological activity of statins, with the (3R,5S) configuration being the active form that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Executive Summary
Statins, including Pitavastatin, exhibit a high degree of stereoselectivity in their biological action. The (3R,5S) enantiomer of Pitavastatin is the pharmacologically active agent responsible for lowering cholesterol levels. In contrast, the (3S,5R) enantiomer is considered to be biologically inactive or to possess significantly lower inhibitory activity against HMG-CoA reductase. This guide will delve into the available data, or lack thereof for the inactive enantiomer, and provide the experimental context for this stereospecificity.
Data Presentation
Direct comparative quantitative data for the (3S,5R) enantiomer of Pitavastatin is scarce in publicly available literature, primarily because the focus of pharmaceutical research has been on the active (3R,5S) enantiomer. However, studies on other statins, such as Fluvastatin, have demonstrated that the (3S,5R) enantiomer is inactive. This principle of stereoselectivity is broadly applicable across the statin class.
The following table summarizes the known biological activity of the (3R,5S)-Pitavastatin Calcium. A corresponding entry for the (3S,5R) enantiomer is included to highlight its presumed lack of significant activity, based on the established principles of statin pharmacology.
| Parameter | (3R,5S)-Pitavastatin Calcium | (3S,5R)-Pitavastatin Calcium |
| Target | HMG-CoA Reductase | HMG-CoA Reductase |
| Biological Activity | Potent competitive inhibitor | Presumed to be inactive or have negligible inhibitory activity |
| IC50 (in vitro) | In the nanomolar range | Not reported/Presumed to be very high |
| Therapeutic Effect | Lowers LDL-cholesterol and triglycerides | No therapeutic effect |
Experimental Protocols
To determine the inhibitory activity of Pitavastatin enantiomers on HMG-CoA reductase, a standard in vitro enzyme inhibition assay would be employed.
HMG-CoA Reductase Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of each Pitavastatin enantiomer against recombinant human HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
(3R,5S)-Pitavastatin Calcium
-
This compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and a specified concentration of HMG-CoA reductase.
-
Varying concentrations of the test compounds ((3R,5S)-Pitavastatin or (3S,5R)-Pitavastatin) are added to the reaction mixture. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the HMG-CoA substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of Pitavastatin is the inhibition of the mevalonate (B85504) pathway, which is a critical signaling pathway for cholesterol biosynthesis.
Caption: The Cholesterol Biosynthesis Pathway and the stereoselective inhibition of HMG-CoA Reductase by Pitavastatin enantiomers.
The experimental workflow for comparing the biological activity of the two enantiomers would follow a logical progression from in vitro enzyme assays to cellular assays.
Reproducibility of (3S,5R)-Pitavastatin Calcium's Effects on Gene Expression: A Comparative Guide
(3S,5R)-Pitavastatin Calcium, a potent inhibitor of HMG-CoA reductase, is widely prescribed to lower cholesterol levels. Beyond its lipid-lowering effects, emerging research highlights its significant impact on gene expression, influencing various cellular pathways implicated in cancer, inflammation, and cardiovascular disease. This guide provides a comparative analysis of the reproducibility of Pitavastatin's effects on gene expression, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding and future investigations.
Comparative Analysis of Gene Expression Changes
The effects of this compound on gene expression have been documented across multiple studies, primarily focusing on its anti-cancer and cardiovascular benefits. While the specific fold-changes may vary depending on the experimental system, a consistent pattern of gene regulation emerges, suggesting a reproducible mechanism of action.
Key Gene Targets and Their Regulation
Pitavastatin has been shown to consistently modulate the expression of genes involved in key cellular processes, including lipid metabolism, cell migration, and apoptosis.
| Gene Target | Cell Line/Model | Pitavastatin Concentration | Observed Effect on Expression | Reference |
| PPAR-γ | 4T1.2 and 4T1 (murine breast cancer) | 2, 5, 10 µM | Down-regulation | [1] |
| Snail | 4T1.2 (murine breast cancer) | 2, 5, 10 µM | Down-regulation | [1] |
| MMP9 | 4T1.2 (murine breast cancer) | 2, 5, 10 µM | Down-regulation | [1] |
| CYP7A1 | HepG2 (human liver cancer) | 0.1, 1, 5, 10 µM | Dose-dependent increase in mRNA levels | [2] |
| apo A-I | HepG2 (human liver cancer) | 0.1, 1, 5, 10 µM | Dose-dependent increase in mRNA levels | [2] |
| FXR | HepG2 (human liver cancer) | 0.1, 1, 5, 10 µM | Dose-dependent increase in mRNA levels | [2] |
| YAP | PC9 and PC9GR (human lung cancer) | Not specified | Inhibition of expression | [3][4] |
| BCL-2 | PC9 and PC9GR (human lung cancer) | Not specified | Decreased expression | [3][4] |
| BAX | PC9 and PC9GR (human lung cancer) | Not specified | Increased expression | [3][4] |
| eNOS | Human vascular endothelial cells | 0.1 µM | No change in mRNA expression level | [5] |
| RHOA | Pancreatic cancer cells | Not specified | Significant effect on gene expression | [6] |
| Kras | MiaPaCa-2 (pancreatic cancer) | Not specified | Increased expression | [7] |
| Rras | MiaPaCa-2 (pancreatic cancer) | Not specified | Increased expression | [7] |
Comparative Efficacy with Other Statins
Studies comparing Pitavastatin with other statins, such as Atorvastatin and Simvastatin, reveal both similarities and differences in their effects on gene expression and cellular function.
| Parameter | Pitavastatin | Atorvastatin | Simvastatin | Reference |
| HDL-C Increase | Significantly increased HDL-C and apoA-I levels. | Less effective at increasing HDL-C compared to Pitavastatin. | Not directly compared in these studies. | [8] |
| Plasma Coenzyme Q10 | Did not significantly reduce plasma CoQ10 levels. | Significantly reduced plasma CoQ10 levels. | Not directly compared in these studies. | [9] |
| Small Dense LDL Reduction | Decreased small dense LDL by 63% from baseline. | Decreased small dense LDL by 55% from baseline. | Not directly compared in these studies. | [8] |
| Anti-proliferative Effects | Effective anti-proliferative activity. | Not specified. | Effective anti-proliferative activity. | [7] |
| RHOA Gene Expression | Significant effect. | Not specified. | Significant effect. | [6] |
Signaling Pathways Modulated by Pitavastatin
Pitavastatin's influence on gene expression is mediated through its interaction with several key signaling pathways.
Mevalonate (B85504) Pathway
As a statin, Pitavastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade not only reduces cholesterol synthesis but also affects the production of other important isoprenoids, leading to downstream effects on gene expression.[1]
Hippo/YAP Signaling Pathway
In lung cancer cells, Pitavastatin has been shown to inhibit the Hippo/YAP signaling pathway, which is often activated in drug-resistant cancers.[3][4] This inhibition leads to decreased expression of downstream targets like pAKT, pBAD, and BCL-2, and an increase in the pro-apoptotic protein BAX.[3][4]
PI3K-AKT Signaling Pathway
In endothelial cells, low-dose Pitavastatin activates the PI3K-AKT pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] This effect is post-transcriptional, as Pitavastatin does not increase eNOS mRNA expression.[5]
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the referenced studies.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human and murine cell lines have been used, including HepG2 (human hepatocellular carcinoma), 4T1.2 and 4T1 (murine breast cancer), PC9 and PC9GR (human lung adenocarcinoma), and human vascular endothelial cells.[1][2][3][4][5]
-
Culture Conditions: Cells are typically cultured in standard media such as Dulbecco's modified Eagle medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Pitavastatin Treatment: Pitavastatin Calcium is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically ranging from 0.1 µM to 10 µM, for specified durations (e.g., 8 to 48 hours).[1][2][10]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using standard methods (e.g., TRIzol reagent), and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcription kit.[2][10]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific genes are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is often calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.[10]
-
RNA Sequencing (RNA-seq): For a more comprehensive analysis of gene expression changes, RNA sequencing is employed. This technique allows for the identification of differentially expressed genes and the analysis of affected signaling pathways.[3][4]
Protein Analysis
-
Western Blotting: The protein levels of specific gene products are determined by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme.[3][4]
The provided data from multiple independent studies demonstrate a consistent and reproducible effect of this compound on the expression of genes involved in critical cellular pathways. This comparative guide, with its structured data tables, detailed experimental protocols, and signaling pathway diagrams, offers a valuable resource for researchers investigating the pleiotropic effects of Pitavastatin and its potential therapeutic applications beyond cholesterol management. The consistency of findings across different research groups and experimental models strengthens the evidence for Pitavastatin's role as a modulator of gene expression.
References
- 1. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin, a potent hydroxymethylglutaryl coenzyme a reductase inhibitor, increases cholesterol 7 alpha-hydroxylase gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin sensitizes the EGFR-TKI associated resistance in lung cancer by inhibiting YAP/AKT/BAD-BCL-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pitavastatin Calcium Confers Fungicidal Properties to Fluconazole by Inhibiting Ubiquinone Biosynthesis and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (3S,5R)-Pitavastatin Calcium and Simvastatin
A comprehensive analysis of (3S,5R)-Pitavastatin Calcium and Simvastatin (B1681759) reveals comparable efficacy in lipid-lowering, with distinct differences in metabolic pathways and potential for drug interactions. Both statins effectively reduce low-density lipoprotein cholesterol (LDL-C), a primary target in the prevention of cardiovascular disease. However, their pharmacological profiles present different considerations for clinical applications, particularly in patients with comorbidities or those on multiple medications.
Efficacy in Lipid Management
Clinical studies demonstrate that pitavastatin (B1663618) and simvastatin exhibit similar efficacy in reducing LDL-C levels. A randomized, double-blind, active-controlled study found that pitavastatin 4 mg is as effective as simvastatin 40 mg in lowering LDL-C in dyslipidemic patients at high risk of coronary heart disease (CHD).[1][2][3] The mean reduction in LDL-C concentrations from baseline was approximately -44.0% for pitavastatin and -43.8% for simvastatin.[2][3] Another study showed that pitavastatin 2 mg resulted in a 39% reduction in LDL-C, which was significantly better than the 35% reduction seen with simvastatin 20 mg.[4][5] At higher doses, pitavastatin 4 mg and simvastatin 40 mg produced comparable LDL-C reductions of 44% and 43%, respectively.[4][5]
Beyond LDL-C reduction, pitavastatin has shown some advantages in managing other lipid parameters. Multiple studies have indicated that pitavastatin may lead to a greater increase in high-density lipoprotein cholesterol (HDL-C) and a more significant decrease in triglycerides compared to simvastatin.[1][2][3] One study reported a 6.8% increase in HDL-C with pitavastatin versus 4.5% with simvastatin, and a -19.8% change in triglycerides for pitavastatin compared to -14.8% for simvastatin.[2][3]
Comparative Efficacy Data
| Parameter | This compound | Simvastatin | Key Findings | Citations |
| LDL-C Reduction | ||||
| 2 mg vs 20 mg | -39% | -35% | Pitavastatin 2 mg showed significantly better reductions in LDL-C compared to simvastatin 20 mg. | [4][5] |
| 4 mg vs 40 mg | -44.0% | -43.8% | Pitavastatin 4 mg is as effective as simvastatin 40 mg in lowering LDL-C. | [2][3] |
| HDL-C Increase | 6.8% (4 mg) | 4.5% (40 mg) | Pitavastatin provided a greater increase in HDL-C. | [2][3] |
| Triglyceride Reduction | -19.8% (4 mg) | -14.8% (40 mg) | Pitavastatin provided a significantly greater decrease in triglycerides. | [2][3] |
| Total Cholesterol Reduction | - | - | Pitavastatin 2 mg showed significantly better reductions compared to simvastatin 20 mg. | [4][5] |
| Non-HDL-C Reduction | - | - | Pitavastatin 2 mg showed significantly better reductions compared to simvastatin 20 mg. | [4][5] |
Safety and Tolerability Profile
Both pitavastatin and simvastatin are generally well-tolerated, with similar adverse event profiles.[1] Common side effects for both statins include myopathy, myalgia, arthralgia, cognitive impairment, headache, and gastrointestinal issues like nausea, heartburn, and constipation.[6]
A long-term extension study suggested that pitavastatin 4 mg was associated with a numerically lower incidence of discontinuations due to treatment-emergent adverse events (5.8% vs. 10.5%) and a lower rate of myalgia (4.1% vs. 12.3%) compared with simvastatin 40-80 mg.[7] However, a meta-analysis of randomized controlled trials indicated that the two statins did not differ in the incidence of treatment-emergent adverse events.[8]
Pharmacokinetics and Metabolism: A Key Distinction
The most significant difference between pitavastatin and simvastatin lies in their metabolic pathways. Simvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10][11] This makes it susceptible to drug-drug interactions with inhibitors or inducers of CYP3A4.[9][10] Strong CYP3A4 inhibitors can significantly increase simvastatin plasma concentrations, elevating the risk of myopathy and rhabdomyolysis.[9][10]
In contrast, pitavastatin is minimally metabolized by CYP enzymes, primarily undergoing glucuronidation via uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes (UGT1A3 and UGT2B7).[12][13][14] Its metabolism by CYP2C9 is marginal.[12][14] This metabolic profile results in a lower potential for clinically significant drug-drug interactions compared to simvastatin.[15][16]
Pharmacokinetic and Metabolic Parameters
| Parameter | This compound | Simvastatin | Significance | Citations |
| Primary Metabolic Pathway | Glucuronidation (UGT1A3, UGT2B7) | CYP3A4 Oxidation | Lower potential for CYP450-mediated drug interactions with pitavastatin. | [10][11][12][13][14] |
| CYP Enzyme Involvement | Minimal (CYP2C9) | Major (CYP3A4) | Simvastatin has a higher risk of interactions with CYP3A4 inhibitors/inducers. | [10][11][12][14] |
| Bioavailability | >60% | Low and variable | Pitavastatin has higher and more consistent bioavailability. | [12] |
| Time to Peak Plasma Concentration | ~1 hour | - | Pitavastatin reaches peak plasma concentrations rapidly. | [12] |
| Half-life | ~12 hours | - | - | [12] |
| Excretion | ~79% in feces, ~15% in urine | - | Primarily excreted in feces. | [12] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
References
- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 2. Comparative efficacy of pitavastatin and simvastatin in high-risk patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of pitavastatin and simvastatin in high-risk patients: a randomized controlled trial. [epistemonikos.org]
- 4. Comparison of pitavastatin with simvastatin in primary hypercholesterolaemia or combined dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. marleydrug.com [marleydrug.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of pitavastatin versus simvastatin: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Statin Metabolism Via Non-CYP450 Pathway | LIVALO [livalohcp.com]
- 15. actapharmsci.com [actapharmsci.com]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to the Statistical Validation of (3S,5R)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical method validation for (3S,5R)-Pitavastatin Calcium against other commonly prescribed statins: Atorvastatin, Rosuvastatin, and Simvastatin. The information presented is based on experimental data from various validated HPLC and UPLC methods, offering a comprehensive overview for researchers and professionals in drug development.
Comparative Analysis of Statin Analytical Method Validation
The following tables summarize the key statistical validation parameters for this compound and its alternatives. These parameters are crucial for ensuring the reliability, accuracy, and precision of analytical methods used in quality control and stability studies.
Table 1: Linearity and Sensitivity of Statin Analysis by HPLC
| Statin | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | 10 - 500 ng/mL[1] | 0.9993[1] | 1.949 ng/mL[1] | 5.907 ng/mL[1] |
| 1 - 5 µg/mL | 0.9986 | 5 ng/mL | 20 ng/mL | |
| 25 - 150 µg/mL[2] | - | - | - | |
| Atorvastatin | 0.04 - 0.4 mg/mL[3] | 0.999[3] | 3.45 ng/mL[4] | 10.45 ng/mL[4] |
| 100 - 250 µg/mL | - | 2.5 µg/mL | - | |
| Rosuvastatin | 20 - 60 µg/mL[5] | 0.999[5] | 2.95 µg/mL[5] | 10 µg/mL[5] |
| 10 - 50 µg/mL | - | 0.052 µg/mL[6] | 0.171 µg/mL[6] | |
| Simvastatin | 3.5 - 550.0 µg/mL[7][8] | >0.9998[7][8] | 0.63 µg/mL[7][8] | 2.11 µg/mL[7][8] |
| 50 - 100 µg/mL[9] | - | - | - |
Table 2: Accuracy and Precision of Statin Analysis by HPLC
| Statin | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | - | Repeatability: 0.893 - 1.676[1] Intra-day: 0.839 - 1.534[1] Inter-day: 0.88 - 1.405[1] |
| Atorvastatin | - | Intra-day: < 1.00[3] Inter-day: 0.90[3] Repeatability: 0.70 - 1.00[3] |
| Rosuvastatin | 98.89 - 100.66[10] | Intra-day: 1.06 - 1.54[10] Inter-day: 0.103 - 1.78[10] |
| Simvastatin | 100.71 - 102.18[7][8] | - |
Experimental Protocols
The data presented in this guide are primarily derived from Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods. Below is a representative experimental protocol for the analysis of this compound.
Exemplary HPLC Protocol for this compound Analysis [11]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., Phenomenex kromasil, 250x4.6 mm i.d., 5 µm particle size) is typically used for separation.[11]
-
Mobile Phase: A mixture of acetonitrile, water (pH adjusted to 3.0 with trifluoroacetic acid), and tetrahydrofuran (B95107) in a ratio of 43:55:02 (v/v/v) is used as the mobile phase in an isocratic elution mode.[11]
-
Flow Rate: The flow rate is maintained at 1.0 mL/minute.[11]
-
Detection: UV detection is performed at a wavelength of 249 nm.[11]
-
Injection Volume: A 20 µL injection volume is used.[11]
-
Sample Preparation: A stock solution of Pitavastatin calcium (500 µg/ml) is prepared by dissolving the reference standard in the mobile phase.[11] Working standard solutions are then prepared by appropriate dilution of the stock solution.
Visualizing the Process: Diagrams
To further clarify the experimental and biological contexts, the following diagrams have been generated.
Experimental Workflow for HPLC Validation
The diagram above illustrates the typical workflow for the statistical validation of an analytical method for a statin using HPLC. The process begins with the careful preparation of both reference standard and sample solutions, followed by chromatographic analysis and subsequent statistical evaluation of key validation parameters.
Simplified Statin Signaling Pathway
This diagram depicts the mechanism of action for statins. They act as competitive inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[12][13][14][15] By blocking this enzyme, statins prevent the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol in the liver.[12][13][14][15]
References
- 1. japsonline.com [japsonline.com]
- 2. ijpar.com [ijpar.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. wjarr.com [wjarr.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. ijrrr.com [ijrrr.com]
- 7. sciencerepository.org [sciencerepository.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tsijournals.com [tsijournals.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. japsonline.com [japsonline.com]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
